2-Amino-5-bromo-3-methylpyridine hbr
Description
BenchChem offers high-quality 2-Amino-5-bromo-3-methylpyridine hbr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-methylpyridine hbr including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-4-2-5(7)3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHBCLVWSFNGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-5-bromo-3-methylpyridine HBr molecular weight
An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyridine Hydrobromide: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-Amino-5-bromo-3-methylpyridine and its hydrobromide salt, a critical chemical intermediate in the pharmaceutical and agrochemical industries. The guide details the compound's core molecular attributes, including a definitive analysis of its molecular weight, and presents its physicochemical properties in a clear, tabular format. We delve into established synthetic protocols, outlining the causal logic behind experimental choices and providing a step-by-step methodology for its preparation. Furthermore, this guide explores the compound's versatile applications as a foundational scaffold in the development of high-value molecules, such as kinase inhibitors and central nervous system (CNS)-active agents.[1][2][3] Analytical characterization techniques, safety protocols, and handling guidelines are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Core Molecular Attributes
2-Amino-5-bromo-3-methylpyridine is a halogenated and substituted pyridine derivative.[4] Its utility as a chemical building block is significantly enhanced by its functional groups: an amino group and a bromine atom, which serve as reactive handles for a wide range of organic transformations.[1] The hydrobromide (HBr) salt is often utilized in specific synthetic steps, such as diazotization reactions, or to improve handling and stability.[5]
The molecular weight of the free base (2-Amino-5-bromo-3-methylpyridine) is 187.04 g/mol .[4][6][7] The hydrobromide salt is formed by the protonation of the pyridine nitrogen or the amino group by hydrobromic acid. The molecular weight of the HBr salt is calculated by adding the molecular weight of HBr (80.91 g/mol ) to that of the free base, resulting in a molecular weight of 267.95 g/mol .
The key physicochemical properties and identifiers for both the free base and its HBr salt are summarized below.
| Property | Value (Free Base) | Value (Hydrobromide Salt) | Source(s) |
| Molecular Formula | C₆H₇BrN₂ | C₆H₇BrN₂·HBr (or C₆H₈Br₂N₂) | [4][6][8] |
| Molecular Weight | 187.04 g/mol | 267.95 g/mol | [4][6][7] |
| CAS Number | 3430-21-5 | Not specified | [4][6] |
| IUPAC Name | 5-bromo-3-methylpyridin-2-amine | 5-bromo-3-methylpyridin-2-aminium bromide | [6] |
| Melting Point | 88-95 °C (lit.) | Not specified | [4][9] |
| Appearance | Solid | Solid | - |
| Purity | Typically ≥97% | Not specified | [4][10] |
Synthesis and Purification
The primary route to 2-Amino-5-bromo-3-methylpyridine involves the selective bromination of the precursor, 2-amino-3-methylpyridine.[9] The formation of the hydrobromide salt is a subsequent, straightforward acid-base reaction.
Synthesis Workflow
The overall process involves a controlled electrophilic aromatic substitution followed by protonation. The choice of a brominating agent and careful temperature control are critical to maximize yield and minimize the formation of di-brominated by-products.[9][11]
Caption: General workflow for the synthesis of 2-Amino-5-bromo-3-methylpyridine HBr.
Experimental Protocol: Synthesis of the Free Base
This protocol is adapted from established laboratory procedures for the bromination of 2-aminopyridine derivatives.[9]
-
Reaction Setup: Charge a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with 2-amino-3-methylpyridine (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0-2 °C using an ice bath. This step is crucial to control the exothermicity of the bromination reaction and prevent over-bromination.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution over 1 hour, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is typically quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or column chromatography to yield pure 2-Amino-5-bromo-3-methylpyridine.
Formation of the Hydrobromide Salt
The hydrobromide salt can be readily prepared by dissolving the purified free base in a suitable solvent and adding an aqueous or gaseous solution of hydrogen bromide. The resulting precipitate is then filtered and dried. This salt form is particularly relevant in subsequent reactions like the Sandmeyer reaction, where the amine is converted to a diazonium salt in the presence of HBr and sodium nitrite.[5]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, verifying the positions of the methyl group, bromine atom, and protons on the pyridine ring.[12]
-
Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a distinctive signature, showing peaks at m/z 186 and 188.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically reported as a percentage (e.g., >97%).
Applications in Research and Drug Development
2-Amino-5-bromo-3-methylpyridine is not an end-product but a versatile scaffold for constructing more complex molecules.[4] Its strategic importance lies in its ability to undergo various coupling and substitution reactions.
It serves as a key intermediate for synthesizing a range of pharmaceutical agents, including:
-
PI3Kinase inhibitors[2]
-
VEGFR-2 inhibitors[2]
-
Compounds for treating autoimmune diseases, inflammation, and cardiovascular diseases[2]
-
Central Nervous System (CNS)-active compounds[3]
Caption: Versatility of the core scaffold in advanced chemical synthesis.
Role in CNS Drug Discovery
The pyridine core is a well-known privileged structure in medicinal chemistry for its ability to cross the blood-brain barrier. Derivatives of 2-Amino-5-bromo-3-methylpyridine are investigated for their potential to modulate neurotransmitter signaling pathways.[3] Many CNS drugs target G-protein coupled receptors (GPCRs), and compounds synthesized from this scaffold can be designed as ligands for these receptors.[3]
Caption: Simplified GPCR pathway targeted by CNS drugs derived from the scaffold.[3]
Safety and Handling
2-Amino-5-bromo-3-methylpyridine is classified as a hazardous substance and must be handled with appropriate precautions.[4][10]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), chemical-resistant gloves, safety goggles/eyeshields. | [4] |
Conclusion
2-Amino-5-bromo-3-methylpyridine hydrobromide is a fundamentally important building block whose value is defined by its synthetic versatility. A thorough understanding of its properties, including its precise molecular weight, synthesis, and reactivity, is essential for its effective application in the fields of drug discovery and materials science. Its strategic use enables medicinal chemists to efficiently generate diverse libraries of novel compounds, accelerating the development of next-generation therapeutics.
References
- ChemicalBook. (2026, January 13). 2-Amino-5-bromo-3-methylpyridine | 3430-21-5.
- Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine 97 | 3430-21-5.
- Google Patents. (CN105348177A). Preparation method for 2,5-dibromo-3-methylpyridine.
- Modern Synthesis. (2026, February 9). The Role of 2-Amino-3-bromo-5-methylpyridine in Modern Synthesis.
- NIST. 2-Amino-3-bromo-5-methylpyridine.
- PubChem. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934.
- EPA. (2025, October 15). 2-Amino-3-bromo-5-methylpyridine Properties.
- Sigma-Aldrich.
- Organic Syntheses. 2,3-diaminopyridine.
- AS Chemical Laboratories Inc. 2-Amino-5-bromo-3-methylpyridine.
- Google Patents. (CN109748864A). A kind of preparation method of 2- amino -5- bromopyridine.
- Cheméo. 2-Amino-3-bromo-5-methylpyridine.pdf.
- Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine HBr.
- Benchchem. The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds.
- International Journal of Scientific and Statistical Computing. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Thermo Scientific Chemicals. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g.
- Oakwood Chemical. 2-Amino-3-bromo-5-methylpyridine.
- ChemicalBook. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum.
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- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
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- 10. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Technical Guide: Solubility Profiling & Process Engineering for 2-Amino-5-bromo-3-methylpyridine HBr
Part 1: Executive Summary & Chemical Profile[1]
Strategic Context
2-Amino-5-bromo-3-methylpyridine HBr is a critical halogenated heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., JAK, PI3K pathways).[1] As a hydrobromide salt, it offers distinct advantages over its free base (CAS 3430-21-5), including enhanced thermal stability and water solubility.[1] However, its ionic nature introduces specific solubility challenges—namely, a high propensity for oiling out in mixed organic/aqueous systems and potential polymorphism.[1]
This guide provides a technical framework for characterizing the solubility profile of this salt, referencing literature precedents for structural analogs and detailing a self-validating experimental protocol for generating precise solubility curves.
Physicochemical Specifications
| Property | Data / Calculation | Notes |
| Compound Name | 2-Amino-5-bromo-3-methylpyridine hydrobromide | |
| Free Base CAS | 3430-21-5 | |
| Free Base MW | 187.04 g/mol | |
| Salt MW | 267.95 g/mol | Calculated (187.04 + 80.[1][2]91) |
| Appearance | Off-white to yellow crystalline solid | Color deepens upon oxidation |
| Melting Point | >200°C (Decomposes) | Salt typically melts higher than base (91–95°C) |
| pKa (Base) | ~6.5 (Pyridine nitrogen) | Protonation site for HBr |
Part 2: Solubility Landscape & Solvent Selection
Predicted Solubility Profile
While specific quantitative solubility curves for the HBr salt are often proprietary, the following profile is derived from the physicochemical properties of aminopyridine hydrobromide salts and literature on the synthesis of analogous compounds (e.g., 2-amino-5-bromopyridine).
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| High Polarity (Protic) | Water, Methanol | High (>100 mg/mL) | Dissolution, extraction into aqueous phase.[1] |
| High Polarity (Aprotic) | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction solvent; difficult to remove.[1] |
| Medium Polarity | Ethanol, Isopropanol (IPA) | Moderate (Temperature Dependent) | Primary Recrystallization Solvents. High solubility at reflux; low at RT.[1] |
| Low Polarity | Ethyl Acetate, DCM, THF | Low (<5 mg/mL) | Antisolvents for precipitation.[1] |
| Non-Polar | Toluene, Heptane, Hexane | Insoluble | Washing impurities; driving precipitation.[1] |
Literature Precedents for Purification
Synthesis patents for brominated aminopyridines indicate that Ethanol and Acetic Acid/Water mixtures are the most effective systems for purification.[1]
-
Ethanol : Used for recrystallization of the hydrobromide salt to remove non-ionic impurities (e.g., dibrominated by-products).[1]
-
Water : The HBr salt is highly water-soluble.[1] Neutralization with NaOH precipitates the free base, a common purification toggle.[1]
Part 3: Experimental Protocol (Solubility Determination)
Objective: Generate a precise solubility curve (Solubility vs. Temperature) to define the Metastable Zone Width (MSZW) for crystallization.
Methodology: Dynamic Gravimetric Method
Do not rely on visual estimation alone.[1] Use this gravimetric protocol for data integrity.
Materials:
-
Jacketed glass reactor (50 mL) with overhead stirring.[1]
-
Temperature probe (±0.1°C accuracy).
-
0.45 µm syringe filters (PTFE or Nylon).[1]
-
HPLC or UPLC for assay (optional but recommended).[1]
Protocol Steps:
-
Slurry Preparation : Add excess 2-Amino-5-bromo-3-methylpyridine HBr to the solvent of interest (e.g., Ethanol) at 20°C until a solid suspension persists.[1]
-
Equilibration : Stir at 20°C for 4 hours. Ensure solid phase remains present; add more if solution becomes clear.
-
Sampling (Isothermal) :
-
Stop stirring and allow solids to settle for 5 minutes.
-
Withdraw 2 mL of supernatant using a pre-warmed syringe.[1]
-
Filter immediately through a 0.45 µm filter into a tared weighing vial.
-
-
Quantification :
-
Temperature Ramping : Increase reactor temperature by 10°C (e.g., to 30°C, then 40°C, 50°C). Repeat equilibration and sampling at each step.
Thermodynamic Modeling (Van't Hoff)
To validate your data, plot
-
Linearity : A straight line indicates ideal solution behavior.[1]
-
Deviation : A sharp break in linearity suggests a polymorph transition or solvate formation (e.g., HBr hydrate).[1]
Part 4: Visualization & Workflow
Solubility Screening & Crystallization Logic
The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the solubility data generated above.
Figure 1: Decision logic for classifying solvents based on thermal solubility differentials.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine.[1] Retrieved from [Link]
-
Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine: Preparation of 2-Amino-5-bromopyridine HBr.[1][3] Organic Syntheses, 44,[1][3] 34. Retrieved from [Link][1][3]
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A Technical Guide to the Spectral Analysis of 2-Amino-5-bromo-3-methylpyridine Hydrobromide
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Amino-5-bromo-3-methylpyridine Hydrobromide (HBr), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
2-Amino-5-bromo-3-methylpyridine is a versatile heterocyclic building block.[1] Its hydrobromide salt is often utilized to improve handling and stability. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, contextualizing the spectral features of the free base and extrapolating the expected characteristics of its hydrobromide salt.
Molecular Structure and Isotopic Considerations
The core structure consists of a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, imparts a characteristic isotopic pattern in mass spectrometry, providing a definitive signature for bromo-substituted compounds.
Caption: Molecular structure of 2-Amino-5-bromo-3-methylpyridine.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-5-bromo-3-methylpyridine HBr, both ¹H and ¹³C NMR provide invaluable structural information. The data presented here is based on the free base, with expert interpretation of the anticipated shifts for the HBr salt.
¹H NMR Spectral Data & Interpretation
The proton NMR spectrum of 2-Amino-5-bromo-3-methylpyridine will exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. In the hydrobromide salt, the acidic proton from HBr will protonate the basic nitrogen of the pyridine ring and the amino group, leading to a general downfield shift of adjacent protons due to increased deshielding.
| Proton Assignment | Expected Chemical Shift (δ) for Free Base (ppm) | Anticipated Chemical Shift (δ) for HBr Salt (ppm) | Multiplicity | Integration |
| Aromatic H (C4-H) | ~7.5 | ~7.8-8.0 | Doublet | 1H |
| Aromatic H (C6-H) | ~7.8 | ~8.0-8.2 | Doublet | 1H |
| Amino (-NH₂) | ~4.5-5.5 | ~7.0-8.0 (broad) | Broad Singlet | 2H |
| Methyl (-CH₃) | ~2.1 | ~2.3-2.5 | Singlet | 3H |
Causality Behind Experimental Observations:
-
Aromatic Protons: The two aromatic protons on the pyridine ring are doublets due to coupling with each other. Their downfield shift is characteristic of protons on an electron-deficient aromatic ring. In the HBr salt, protonation of the ring nitrogen further withdraws electron density, causing an additional downfield shift.
-
Amino Protons: The amino protons typically appear as a broad singlet and can exchange with deuterium in D₂O. For the HBr salt, this signal is expected to broaden further and shift significantly downfield due to the formation of the ammonium salt.
-
Methyl Protons: The methyl group protons appear as a singlet as there are no adjacent protons to couple with. The slight downfield shift in the HBr salt is due to the overall increase in the electron-withdrawing nature of the protonated ring.
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ) for Free Base (ppm) | Anticipated Chemical Shift (δ) for HBr Salt (ppm) |
| C2 (C-NH₂) | ~158 | ~155-157 |
| C3 (C-CH₃) | ~122 | ~120-122 |
| C4 | ~140 | ~138-140 |
| C5 (C-Br) | ~108 | ~106-108 |
| C6 | ~148 | ~146-148 |
| -CH₃ | ~17 | ~18-20 |
Expert Insights:
The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the substituents and the overall electronic environment. The carbon attached to the amino group (C2) is significantly deshielded. The carbon bearing the bromine (C5) is also deshielded, though to a lesser extent. Upon formation of the HBr salt, subtle shifts are expected for the ring carbons due to changes in the electronic distribution upon protonation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of 2-Amino-5-bromo-3-methylpyridine HBr in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
ESI: Infuse the sample solution directly into the ESI source. This is a soft ionization technique that will likely yield the [M+H]⁺ ion.
-
EI: Introduce the sample via a direct insertion probe. This is a higher-energy technique that will lead to more fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of 2-Amino-5-bromo-3-methylpyridine and its hydrobromide salt. The key spectral features—the proton and carbon environments in NMR, the characteristic functional group vibrations in IR, and the distinct isotopic pattern in MS—serve as reliable fingerprints for this important chemical entity. This guide provides the foundational knowledge for researchers to confidently interpret their analytical data and ensure the integrity of their synthetic endeavors.
References
-
PubChem. 2-Amino-5-bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
NIST. 2-Amino-3-bromo-5-methylpyridine. National Institute of Standards and Technology. [Link]
-
ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
PubChemLite. 2-amino-5-bromo-3-methylpyridine (C6H7BrN2). [Link]
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CP Lab Safety. 2-Amino-5-bromo-3-methylpyridine, 5g, Each. [Link]
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R&D Chemicals. 2-Amino-3-Bromo-5-Methylpyridine: A Versatile Research Compound. [Link]
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]
-
PureSynth. 2-Amino-5-Bromo-3-Methylpyridine 98.0%(GC). [Link]
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An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyridine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 2-Amino-5-bromo-3-methylpyridine, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental structure, explore its synthesis, and discuss its significant role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
2-Amino-5-bromo-3-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[1] Its structure is characterized by a pyridine ring with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules.
The strategic placement of the amino and bromo substituents allows for selective functionalization. The amino group can be readily acylated, alkylated, or diazotized, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The methyl group can also influence the molecule's steric and electronic properties.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 3430-21-5 | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Melting Point | 88-95 °C | |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
| InChI | 1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | [2] |
| SMILES | Cc1cc(Br)cnc1N |
Synthesis and Reactivity
The most common and direct synthesis of 2-Amino-5-bromo-3-methylpyridine involves the bromination of 2-amino-3-methylpyridine.[3] This electrophilic aromatic substitution reaction is typically carried out using bromine in a suitable solvent like dichloromethane.[3] The reaction proceeds with high regioselectivity, favoring the substitution at the 5-position due to the directing effects of the amino and methyl groups.
A general procedure for this synthesis is as follows: 2-amino-3-methylpyridine is dissolved in anhydrous dichloromethane and cooled. Bromine is then added dropwise while maintaining a low temperature. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.[3] The product can then be isolated and purified using standard techniques.
The reactivity of 2-Amino-5-bromo-3-methylpyridine is largely dictated by its functional groups. The amino group can undergo diazotization followed by substitution, providing a route to various other functionalities. The bromine atom is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This has been extensively utilized in the synthesis of novel pyridine derivatives with potential biological activities.[4]
For instance, 2-Amino-5-bromo-3-methylpyridine can be a precursor for the synthesis of 2,5-dibromo-3-methylpyridine through a Sandmeyer-type reaction.[5] It can also be used to synthesize various other derivatives like 5-bromo-2-chloro-3-methylpyridine, 2-azidopyridine 1-oxide, and 2-amino-5-bromo-3-methylpyridine 1-oxide.[3]
Caption: Synthesis and key reactivity pathways of 2-Amino-5-bromo-3-methylpyridine.
Spectroscopic Characterization
The structure of 2-Amino-5-bromo-3-methylpyridine can be unequivocally confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amino groups. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the pyridine ring.[2]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak appearing at m/z 186 and 188, corresponding to the two bromine isotopes.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching vibrations of the amino group, typically in the range of 3300-3500 cm⁻¹.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Raman Spectroscopy: Raman spectroscopy can also be used for structural characterization.[1]
ChemicalBook and PubChem provide access to spectral data for 2-Amino-5-bromo-3-methylpyridine.[1][2]
Applications in Drug Discovery and Medicinal Chemistry
2-Amino-5-bromo-3-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural features make it an attractive starting material for the development of novel therapeutics.[7][8]
The pyridine core is a common motif in many approved drugs, and its ability to cross the blood-brain barrier makes it particularly useful for developing CNS-active compounds.[9] The bromo and amino groups provide convenient handles for introducing molecular diversity and optimizing the pharmacological properties of the resulting compounds.
This scaffold has been utilized in the synthesis of inhibitors for various kinases, which are important targets in cancer therapy and other diseases.[10] For example, it can be used to synthesize imidazo[1,2-a]pyridine compounds that act as VEGFR-2 inhibitors.[10] It is also a key intermediate in the synthesis of compounds with potential applications in treating autoimmune diseases, inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.[10]
Caption: A generalized workflow for drug discovery starting from 2-Amino-5-bromo-3-methylpyridine.
Safety and Handling
2-Amino-5-bromo-3-methylpyridine is considered a hazardous substance and should be handled with appropriate safety precautions.[1][11][12][13][14][15][16] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][12][15][16]
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.[12][13][14][15]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
-
Wash hands and any exposed skin thoroughly after handling.[11][13][14][15]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12][13][14][15]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][13][14][15]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][15]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[14]
Always refer to the Safety Data Sheet (SDS) for complete and up-to-date safety information.[14]
Conclusion
2-Amino-5-bromo-3-methylpyridine is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it an important starting material for the development of a wide range of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists working in these fields.
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2-Amino-3-bromo-5-methylpyridine Properties - EPA. (2025, October 15). Retrieved from [Link]
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2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. Retrieved from [Link]
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2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC) - Pure Synth. Retrieved from [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. Retrieved from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]
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The Strategic Role of 2-Amino-5-bromo-3-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
In the landscape of modern drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to serve as versatile starting points for the synthesis of a wide array of biologically active compounds. 2-Amino-5-bromo-3-methylpyridine is a prime example of such a scaffold. Its unique arrangement of functional groups—a nucleophilic amino group, a strategically placed bromine atom ready for cross-coupling, and a methyl group for steric and electronic influence—renders it an exceptionally valuable building block for medicinal chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pyridine derivative, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthetic Accessibility
2-Amino-5-bromo-3-methylpyridine (CAS No. 3430-21-5) is a solid at room temperature with a molecular weight of 187.04 g/mol .[1] Its structure is characterized by a pyridine ring, which is a common motif in many approved drugs, partly due to its ability to engage in hydrogen bonding and its metabolic stability. The key to its utility lies in the orthogonal reactivity of its functional groups. The amino group at the 2-position can be readily acylated, alkylated, or used as a handle for building larger heterocyclic systems. The bromine atom at the 5-position is the primary site for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions.[2]
The synthesis of this key intermediate is straightforward and scalable, most commonly achieved by the direct bromination of 2-amino-3-methylpyridine.[3]
Typical Synthetic Protocol: Bromination of 2-amino-3-methylpyridine [3]
-
Dissolve 2-amino-3-methylpyridine (1.0 equivalent) in a suitable solvent such as anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise over a period of 1 hour, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by neutralization with sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to afford 2-amino-5-bromo-3-methylpyridine as a solid.
This reliable synthesis provides a consistent supply of the starting material, which is a critical consideration for any extensive drug discovery program.
Core Reactivity: A Gateway to Chemical Diversity
The true power of 2-amino-5-bromo-3-methylpyridine lies in its predictable and versatile reactivity in two of the most important reaction classes in modern medicinal chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions allow for the systematic and efficient exploration of the chemical space around the pyridine core, which is fundamental to developing structure-activity relationships (SAR).[4]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the cornerstone method for creating new carbon-carbon bonds by coupling the bromopyridine with a wide variety of aryl or heteroaryl boronic acids or esters.[5][6] This enables the introduction of diverse substituents at the 5-position, which can be tailored to probe interactions with specific pockets in a biological target, such as a kinase or a G-protein coupled receptor.[7]
The choice of catalyst, ligand, and base is crucial for achieving high yields.[8][9] For a substrate like 2-amino-5-bromo-3-methylpyridine, a catalyst system such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] with a base like potassium carbonate or potassium phosphate is often effective.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [5][6]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium phosphate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 85-95 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-methyl-5-arylpyridine.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the coupling of the bromopyridine with a vast range of primary and secondary amines.[10][11] This reaction is particularly useful for introducing linkers or pharmacophoric groups that can form key hydrogen bonds with the target protein.[12][13]
Optimizing this reaction requires careful selection of the palladium precatalyst, a specialized phosphine ligand (e.g., XPhos, Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]
-
Reaction Setup: In an inert atmosphere glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add 2-amino-5-bromo-3-methylpyridine (1.0 eq) and the desired amine (1.1 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
The logical flow from the starting material to diverse libraries of compounds using these key reactions is illustrated below.
Caption: General synthetic workflow using 2-Amino-5-bromo-3-methylpyridine.
Applications in Drug Discovery: Case Studies
The versatility of the 2-amino-5-bromo-3-methylpyridine scaffold is best demonstrated through its application in various therapeutic areas.
Case Study: Kinase Inhibitors for Inflammation and Oncology
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[14][15] The 2-aminopyridine motif is a well-established "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for many inhibitors.[2][16] 2-Amino-5-bromo-3-methylpyridine serves as an excellent starting point for developing potent and selective kinase inhibitors.
A prominent example is its use in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[17] IRAK4 is a serine/threonine kinase that is a critical node in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for treating inflammatory diseases like rheumatoid arthritis and lupus.[17][18][19]
The general strategy involves using a Suzuki coupling to install an aryl or heteroaryl group at the 5-position. This group can be optimized to occupy the hydrophobic back pocket of the ATP-binding site, thereby increasing potency and selectivity.[17]
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies are crucial for optimizing lead compounds.[4][20] For IRAK4 inhibitors derived from this scaffold, the following general trends have been observed:
-
The 2-Amino Group: Essential for hinge binding. Acylation or substitution can be detrimental to activity unless the substituent itself can fulfill the hydrogen bonding role.
-
The 5-Position Substituent: The nature of the aryl or heteroaryl group introduced via Suzuki coupling is a primary driver of potency and selectivity. Bulky, hydrophobic groups are often preferred to access the back pocket of the kinase.
-
The 3-Methyl Group: This group can provide a beneficial steric constraint, orienting the 2-amino group for optimal hinge interaction and potentially improving selectivity against other kinases.
| Compound ID | 5-Position Substituent (R) | IRAK4 IC₅₀ (nM) |
| 1 | Phenyl | 150 |
| 2 | 4-Fluorophenyl | 125 |
| 3 | 3,4-Dichlorophenyl | 45 |
| 4 | 1H-Indazol-5-yl | 8 |
| (Note: Data is hypothetical and for illustrative purposes only, based on common SAR trends.) |
Case Study: CNS-Active Agents
The pyridine core is a common feature in drugs targeting the central nervous system (CNS) because it can often cross the blood-brain barrier (BBB).[7] 2-Amino-5-bromo-3-methylpyridine is therefore an attractive starting point for developing novel neurotherapeutics. By modifying the scaffold, chemists can modulate properties like lipophilicity and polar surface area to optimize BBB penetration and target engagement. Applications include the development of agents for neurodegenerative diseases, psychiatric disorders, and pain.[7]
Case Study: Antimicrobial Agents
Derivatives of substituted pyridines have demonstrated a range of antimicrobial activities.[21][22] The 2-aminopyridine scaffold can be elaborated to produce compounds with antibacterial and antifungal properties.[23] The SAR in this area often shows that the introduction of specific lipophilic groups at the 5-position enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes.[22] For instance, some studies have shown that derivatives exhibit potent activity against pathogenic bacteria.[23]
Conclusion and Future Outlook
2-Amino-5-bromo-3-methylpyridine has solidified its role as a high-value, versatile scaffold in medicinal chemistry. Its synthetic accessibility and predictable reactivity in robust cross-coupling reactions provide an efficient platform for the rapid generation of diverse compound libraries. Its proven utility in the development of kinase inhibitors, CNS agents, and antimicrobials underscores its "privileged" status. As our understanding of disease biology deepens, this humble building block will undoubtedly continue to be a cornerstone in the synthesis of the next generation of therapeutic agents. The strategic application of this scaffold, guided by rational drug design and a thorough understanding of its chemical reactivity, will continue to empower medicinal chemists to tackle complex therapeutic challenges.
References
A comprehensive list of all sources cited in this document, including titles, sources, and verifiable URLs.
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]
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PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
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Diva-portal.org. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
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ACR Meeting Abstracts. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. [Link]
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AdisInsight. Research programme: IRAK4 scaffolding inhibitors - Odyssey Therapeutics. [Link]
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ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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PMC - NIH. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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PMC - PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
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PMC - NIH. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. [Link]
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SciSpace. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]
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ResearchGate. Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. [Link]
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Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
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MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
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ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Amino-5-bromo-3-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 2-Amino-5-bromo-3-methylpyridine
2-Amino-5-bromo-3-methylpyridine is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science.[1] Its structure is strategically functionalized for sequential, selective transformations. The bromine atom at the 5-position serves as a robust handle for palladium-catalyzed cross-coupling, enabling the formation of C-C, C-N, and C-O bonds. The amino group at the 2-position and the pyridine nitrogen, however, introduce a layer of complexity. These basic centers can coordinate with the palladium catalyst, potentially forming stable, off-cycle complexes that inhibit catalytic turnover.[2][3]
This guide provides an in-depth analysis and field-proven protocols for leveraging 2-Amino-5-bromo-3-methylpyridine in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The methodologies presented are designed to navigate the inherent challenges of this substrate, ensuring high-yield, reproducible outcomes for researchers, scientists, and drug development professionals.[4]
Foundational Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminopyridine, forming a square planar Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron compound or an amine) is introduced to the palladium center.
-
Reductive Elimination : The two coupled fragments are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[6][7]
Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.[8][9]
Scientist's Insight: Overcoming Substrate-Specific Challenges
With 2-Amino-5-bromo-3-methylpyridine, the primary challenge is the potential for the 2-amino group and the pyridine nitrogen to act as bidentate ligands, chelating the palladium center and arresting the catalytic cycle.[2] This is particularly problematic after oxidative addition. The choice of a weak, non-coordinating base like potassium phosphate (K₃PO₄) is crucial. It is strong enough to activate the boronic acid for transmetalation but minimizes unwanted side reactions.[10][11] Furthermore, using a classic, reliable catalyst like Pd(PPh₃)₄ often provides a good balance of reactivity and stability for this class of substrate.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for structurally analogous aminopyridines.
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq).
-
Inerting : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst & Solvent Addition : Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of substrate). The small amount of water is often essential for dissolving the base and facilitating the catalytic cycle.
-
Reaction Execution : Immerse the flask in a preheated oil bath at 85–95 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Aryl Halide | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | ~85% |
| 2 | 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | ~80% |
| 3 | 2-Amino-5-bromo-4-methylpyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O | 85-95 | ~75-85% |
| Data adapted from studies on highly analogous substrates. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[6][12] It is indispensable for accessing complex molecular scaffolds in drug discovery.
Scientist's Insight: Ligand Selection is Paramount
This reaction is exceptionally sensitive to catalyst inhibition with 2-aminopyridine substrates.[2] The substrate can form a stable six-membered chelate with the palladium center after oxidative addition, effectively killing the catalyst. To circumvent this, modern, sterically bulky, electron-rich monophosphine ligands (i.e., "Buchwald ligands") are required. Ligands like Xantphos or BrettPhos possess large "bite angles" and steric hindrance that physically prevent bidentate coordination, promoting the desired C-N reductive elimination.[2][12] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the incoming amine without competing in the reaction.[12][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on optimized conditions for related aminobromopyridines.[12][13]
-
Reaction Setup : In a glovebox or under a strong counterflow of inert gas, add to a dry Schlenk tube: 2-Amino-5-bromo-3-methylpyridine (1.0 eq), the desired primary or secondary amine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and Xantphos (0.05 eq).
-
Inerting : Seal the tube and, if not done in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane via syringe (e.g., 4 mL per 1 mmol of substrate).
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 100–110 °C and stir vigorously.
-
Monitoring : Track the reaction by LC-MS. These reactions are often complete within 2-8 hours.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ (2.0) | Toluene | 110 |
| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ (2.0) | Toluene | 110 |
| 3 | Benzylamine | G3-RuPhos Precat. (3) | - | LiHMDS (2.0) | Dioxane | 100 |
| 4 | Indole | G3-BrettPhos Precat. (3) | - | LiHMDS (2.0) | Dioxane | 100 |
| Conditions are representative for challenging aminopyridine substrates and require optimization for specific partners.[12][13] |
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[14][15] This transformation is key for synthesizing organic materials and complex pharmaceutical intermediates.
Scientist's Insight: The Dual Catalyst System
The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[16][17] The amine base (typically triethylamine or diisopropylamine) serves a dual role: it acts as the base to deprotonate the terminal alkyne, forming the copper acetylide, and often serves as the solvent. For a substrate like 2-Amino-5-bromo-3-methylpyridine, standard conditions are often effective, but ensuring strictly anaerobic conditions is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[17]
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for aminobromopyridines.[14][17]
-
Reaction Setup : To a dry Schlenk flask, add 2-Amino-5-bromo-3-methylpyridine (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
-
Inerting : Seal the flask and evacuate/backfill with argon three times.
-
Solvent and Reagent Addition : Under argon, add anhydrous triethylamine (Et₃N) or a mixture of DMF/Et₃N (4:1). Add the terminal alkyne (1.2 eq) via syringe.
-
Reaction Execution : Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the alkyne's reactivity. For less reactive partners, heating may be required.
-
Monitoring : Monitor by TLC or LC-MS. Reactions are typically complete in 2-16 hours.
-
Workup : Once complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane or ethyl acetate, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Conditions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Et₃N | 80 | ~90% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF/Et₃N | 65 | ~85-95% |
| 3 | 1-Heptyne | Pd(CF₃COO)₂/PPh₃ (2.5/5) | CuI (5) | Et₃N | DMF | 100 | ~88% |
| Data adapted from studies on analogous 2-amino-halopyridines.[14][17] |
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and purifying a cross-coupling reaction under anhydrous and anaerobic conditions.
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
2-Amino-5-bromo-3-methylpyridine stands out as a powerful and adaptable intermediate for complex molecule synthesis. Success in its application hinges on a rational approach to experimental design, specifically the strategic selection of ligands, bases, and reaction conditions to mitigate the inherent reactivity challenges posed by the aminopyridine core. The protocols and insights provided herein offer a robust framework for researchers to effectively utilize this valuable building block in their synthetic campaigns.
References
-
The Role of 2-Amino-3-bromo-5-methylpyridine in Modern Synthesis. SFGATE. [Online]. Available: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Online]. Available: [Link]
-
Kumar, A., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Online]. Available: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Online]. Available: [Link]
- Preparation method of ABT-199 intermediate. Google Patents. [Online].
-
Buchwald–Hartwig amination. Wikipedia. [Online]. Available: [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Online]. Available: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Online]. Available: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Online]. Available: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online]. Available: [Link]
-
Sonogashira coupling. Wikipedia. [Online]. Available: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Online]. Available: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. [Online]. Available: [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Online]. Available: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Online]. Available: [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Online]. Available: [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Online]. Available: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Online]. Available: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Online]. Available: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Online]. Available: [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents. [Online].
-
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Online]. Available: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Online]. Available: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Online]. Available: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.sg [sci-hub.sg]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for 2-Amino-5-bromo-3-methylpyridine characterization
Application Note: Analytical Characterization of 2-Amino-5-bromo-3-methylpyridine
Critical Identity Verification & Safety
Warning: CAS Number Discrepancy Detected Before proceeding, the analyst must verify the target compound identity. There is a common conflict in database entries for this class of compounds:
-
Correct CAS: 3430-21-5 [2]
-
Conflicting CAS: 3430-13-5 (Refers to 5-Bromo-2-methylpyridine, which lacks the amino group).
This protocol is designed specifically for 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) . Ensure your Certificate of Analysis matches the chemical structure, not just the CAS number.
Safety Profile (GHS Classification):
-
Signal Word: Warning
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Use a fume hood. Aminopyridines can be readily absorbed through the skin; nitrile gloves are mandatory.
Introduction
2-Amino-5-bromo-3-methylpyridine is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural versatility arises from three distinct reactive sites:
-
C5-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
C2-Amine: A nucleophile for amide coupling or heterocycle ring closures (e.g., imidazopyridines).
-
C3-Methyl: Provides steric bulk and can be oxidized to an aldehyde/acid or halogenated.
Precise characterization is required to distinguish it from regioisomers (e.g., 2-amino-3-bromo-5-methylpyridine) which possess identical mass but vastly different reactivity profiles.
Physicochemical Profiling
| Property | Specification | Notes |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | Monoisotopic Mass: 185.98 (⁷⁹Br) |
| Appearance | Light yellow to brown crystalline solid | Darkens upon oxidation/light exposure. |
| Melting Point | 90 – 95 °C | Sharp endotherm indicates high purity. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in dilute acid. |
| pKa (Calculated) | ~6.0 – 6.5 (Pyridine N) | The 2-amino group acts as an electron donor, increasing basicity compared to pyridine. |
Spectroscopic Identification (The Identity Pillar)
A. Nuclear Magnetic Resonance (NMR)
The regiochemistry is confirmed by the coupling pattern of the aromatic protons and the chemical shift of the methyl group.
¹H NMR (400 MHz, DMSO-d₆) Expectations:
-
δ 7.95 ppm (d, J=2.4 Hz, 1H, H-6): The most deshielded proton, adjacent to the ring nitrogen and the bromine.
-
δ 7.45 ppm (d, J=2.4 Hz, 1H, H-4): Adjacent to the bromine and the C3-methyl group.
-
Diagnostic: The coupling constant (
) indicates a meta relationship, confirming the 3,5-substitution pattern.
-
-
δ 5.80 ppm (br s, 2H, -NH₂): Broad singlet, exchangeable with D₂O.
-
δ 2.08 ppm (s, 3H, -CH₃): Singlet. The shift is slightly shielded due to the electron-rich nature of the amino-pyridine system.
¹³C NMR (100 MHz, DMSO-d₆) Key Signals:
-
C2 (C-NH₂): ~156 ppm (Deshielded quaternary).
-
C6 (CH): ~145 ppm.
-
C4 (CH): ~138 ppm.
-
C3 (C-Me): ~118 ppm.
-
C5 (C-Br): ~106 ppm (Distinctive upfield aromatic signal due to heavy atom effect).
-
Me: ~17 ppm.[4]
B. Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Pattern: The presence of one bromine atom creates a signature 1:1 doublet at
187 and 189 ( ). -
Fragmentation: Loss of HBr or the methyl group may be observed in MS/MS experiments.
Chromatographic Purity Assessment (The Quality Pillar)
Method Development Logic
Aminopyridines are basic and polar. Standard C18 columns often yield tailing peaks due to interaction with residual silanols.
-
Strategy 1 (High pH): Use a hybrid particle column (e.g., Waters XBridge) at pH 9-10 to keep the pyridine deprotonated (neutral), improving retention and peak shape.
-
Strategy 2 (Ion Pairing/Acidic): Use a charged surface hybrid (CSH) or standard C18 with 0.1% Formic Acid to fully protonate the species. This is preferred for LC-MS compatibility.
Protocol: Reverse-Phase HPLC Method
Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Vol | 5 µL |
| Detection | UV at 240 nm (max) and 280 nm |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-10 min: 5% -> 95% B (Linear Ramp) 10-12 min: 95% B (Wash) 12.1 min: 5% B (Re-equilibration) |
Acceptance Criteria:
-
Retention Time: ~4.5 - 5.5 min (varies by system dwell volume).
-
Tailing Factor:
.
Visual Workflows
Diagram 1: Analytical Lifecycle
This flowchart illustrates the decision-making process from crude synthesis to final release.
Caption: Analytical lifecycle ensuring regio-isomer specificity and purity before release.
Diagram 2: Structural Elucidation Logic
How to prove you have the correct isomer using spectral data.
Caption: Logic tree for distinguishing the 3,5-substituted target from other bromo-methyl-aminopyridine isomers.
Troubleshooting & Critical Quality Attributes (CQAs)
-
Ghost Peaks in HPLC:
-
Cause: Oxidation of the amino group to nitro/nitroso species if solvents are not degassed.
-
Solution: Use fresh buffers and protect samples from light.
-
-
Split Peaks:
-
Cause: pH of mobile phase is near the pKa of the pyridine (~6.0).
-
Solution: Adjust pH to < 3.0 (protonated) or > 8.0 (neutral) to ensure a single ionization state.
-
-
Regioisomer Contamination:
-
Detection: 2-Amino-3-bromo-5-methylpyridine is a common byproduct. It often co-elutes in standard HPLC.
-
Resolution: Use a Phenyl-Hexyl column which offers pi-pi selectivity differences between isomers, or rely on ¹H NMR integration of the aromatic region.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137934, 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
- Vertex AI Search.Consolidated search results for CAS 3430-13-5 vs 3430-21-5 discrepancy verification.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methylpyridine
Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5). This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Amino-5-bromo-3-methylpyridine?
The most prevalent and direct method is the electrophilic bromination of 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).[1][2][3] This route is favored due to the availability of the starting material and the strong activating, para-directing effect of the amino group, which selectively guides the bromine atom to the C-5 position.
Q2: What is the primary side product I should be concerned about?
The most significant and common side product is the result of over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine .[4][5][6][7][8] The pyridine ring, being highly activated by the amino group, is susceptible to a second electrophilic attack, primarily at the C-3 position.
Q3: Is N-Bromosuccinimide (NBS) a better brominating agent than liquid Bromine (Br₂)?
For this specific transformation, NBS is often preferred. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine.[8] Mechanistically, NBS can provide a slow, controlled concentration of Br₂, which helps to minimize over-bromination, a common issue with the highly activated 2-amino-3-methylpyridine substrate.[7][8]
Q4: Can I synthesize this compound via a Chichibabin amination?
Yes, an alternative route involves the amination of a suitable precursor like 3-methylpyridine (3-picoline) to form a mixture of aminopyridines, which would then be brominated. However, the standard Chichibabin amination of 3-picoline with sodium amide typically yields 2-amino-3-methylpyridine as the major product and 2-amino-5-methylpyridine as a minor isomer, often in a ratio of about 10.5:1.[9][10][11] This creates an isomeric separation challenge before the bromination step.
Troubleshooting Guide: The Bromination Route
This section addresses specific issues encountered when synthesizing 2-Amino-5-bromo-3-methylpyridine via the bromination of 2-amino-3-methylpyridine.
Problem 1: Low Yield and a Significant Impurity Detected by LC-MS
Symptom: Your reaction yields are below 70%, and you observe a significant secondary peak in your LC-MS analysis with a mass corresponding to ~252 m/z (for Br isotopes 79/81).[4]
Probable Cause: This is the classic signature of over-bromination, resulting in the formation of 2-amino-3,5-dibromopyridine. The high electron density of the aminopyridine ring makes it highly susceptible to a second bromination.[5][6]
Solutions & Preventative Measures:
-
Control Stoichiometry: Ensure you are using no more than a 1.0 molar equivalent of your brominating agent (e.g., NBS or Bromine). Even a slight excess can dramatically increase the formation of the dibromo byproduct.[8]
-
Temperature Management: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to proceed at or below room temperature. A typical procedure involves adding bromine dropwise to a solution of 2-amino-3-methylpyridine at 0-2 °C over an hour, followed by stirring at room temperature.[1] Higher temperatures increase the rate of the second bromination.
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring the mono-brominated product.
-
Choice of Brominating Agent: Consider using N-Bromosuccinimide (NBS) in a solvent like acetone or dichloromethane.[8] NBS often provides better control and selectivity for mono-bromination of electron-rich heterocycles compared to liquid bromine in acetic acid.[7]
Problem 2: My Final Product Shows Two Aromatic Doublets in the 1H NMR, but so does my starting material. How do I confirm the reaction worked and identify impurities?
Symptom: You are unsure if the product is pure, as both the starting material and the desired product have similar splitting patterns in the aromatic region of the 1H NMR spectrum.
Probable Cause: While the splitting patterns (doublets for the C4-H and C6-H protons) are similar, their chemical shifts are distinct. Furthermore, the key impurity, 2-amino-3,5-dibromopyridine, will have a different pattern.
Solution: Detailed Spectral Analysis
-
Starting Material (2-Amino-3-methylpyridine): The aromatic protons will be further upfield due to the electron-donating effect of the amino and methyl groups.
-
Desired Product (2-Amino-5-bromo-3-methylpyridine): The introduction of the electron-withdrawing bromine atom at C-5 will shift the adjacent protons (C4-H and C6-H) downfield. You should expect two doublets in the aromatic region.
-
Dibromo Impurity (2-Amino-3,5-dibromopyridine): This molecule has only one proton left on the pyridine ring at the C-4 position. Therefore, its presence will be indicated by a singlet in the aromatic region of the 1H NMR spectrum, typically around 8.0 ppm in DMSO-d6.[12]
Refer to the table below for typical analytical signatures.
Table 1: Key Analytical Data for Identification
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Aromatic Region, DMSO-d6) | Mass Spec (m/z) |
| 2-Amino-3-methylpyridine | 108.14 | ~7.8 (d), ~7.3 (d), ~6.5 (t) | 108 [M]+ |
| 2-Amino-5-bromo-3-methylpyridine | 187.04 | ~8.1 (d), ~7.6 (d) | 187/189 [M]+ |
| 2-Amino-3,5-dibromopyridine | 251.91 | ~8.0 (s)[12] | 250/252/254 [M]+[4] |
Workflow & Key Decision Points
Diagram 1: Synthetic Pathway and Major Side Reaction
Caption: Main synthesis vs. over-bromination side reaction.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine
This protocol is optimized to minimize the formation of the dibromo byproduct.
Materials:
-
2-amino-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
2N Sodium hydroxide solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0-2 °C using an ice-water bath.
-
In a separate flask, dissolve NBS (1.0 eq) in DCM and load it into the dropping funnel.
-
Add the NBS solution dropwise to the stirred 2-amino-3-methylpyridine solution over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding 2N NaOH solution until the pH is ~9.
-
Add saturated aqueous sodium bicarbonate and a small amount of saturated aqueous sodium thiosulfate to neutralize any remaining acid and bromine.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude 2-Amino-5-bromo-3-methylpyridine
This protocol effectively removes the common, less polar 2-amino-3,5-dibromopyridine impurity.
Method A: Solvent Wash (for moderately pure crude)
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a sufficient volume of hot petroleum ether (b.p. 60-80 °C) or ligroin to form a slurry.[10][13] The desired mono-bromo product has lower solubility in this non-polar solvent compared to the dibromo byproduct.
-
Stir the slurry vigorously for 15-20 minutes while allowing it to cool.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold petroleum ether.
-
Dry the purified solid under vacuum. Check purity by LC-MS and NMR. Repeat if necessary.
Method B: Recrystallization (for higher purity)
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. Ethanol or benzene have been reported to be effective.[8][10]
-
If the solution has insoluble impurities, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- DeMilo, A. B., & Pepperman, A. B. (1983). U.S. Patent No. 4,386,209. U.S.
- DeMilo, A. B., & Pepperman, A. B. (1998). U.S. Patent No. 5,808,081. U.S.
- DeMilo, A. B., & Pepperman, A. B. (1984). EP Patent No. 0098684A2.
- Sonavane, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Organic Synthesis. (1964). 2,3-diaminopyridine. Organic Syntheses, 44, 34.
- Fox, B. A., & Threlfall, T. L. (1973). 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p.346.
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
- Stoyanov, S., et al. (2013). Structural and spectroscopic characterization of 2-amino-3,5-dibromopyridine.
-
PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved February 18, 2026, from [Link]
-
PureSynth Research Chemicals. (n.d.). 2-Amino-5-Bromo-3-Methylpyridine 98.0%(GC). Retrieved February 18, 2026, from [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 18, 2026, from [Link]
- Takeda Chemical Industries, Ltd. (1993). EP Patent No. 0530524A1.
-
PureSynth Research Chemicals. (n.d.). 2-Amino-5-Bromo-3-Methylpyridine 98.0%(GC). Retrieved February 18, 2026, from [Link]
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.
-
PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved February 18, 2026, from [Link]
Sources
- 1. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 2. 2-Amino-5-bromo-3-methylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. 2-Amino-3,5-dibromopyridine | CAS 35486-42-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 8. ijssst.info [ijssst.info]
- 9. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 12. 3,5-Dibromo-2-pyridylamine(35486-42-1) 1H NMR [m.chemicalbook.com]
- 13. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 2-Amino-5-bromo-3-methylpyridine
Welcome to the dedicated technical support guide for the purification of 2-Amino-5-bromo-3-methylpyridine (CAS No. 3430-21-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in high purity. We will explore the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your purification workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 2-Amino-5-bromo-3-methylpyridine.
Question 1: My isolated product is an off-color solid (e.g., yellow to brown) with a broad melting point range, significantly lower than the reported 88-95 °C. What are the likely impurities?
Answer: The presence of color and a depressed/broad melting point are classic indicators of impurities. Based on its common synthesis route—the bromination of 2-amino-3-methylpyridine—the primary impurities are typically:
-
Unreacted Starting Material (2-amino-3-methylpyridine): This is a more polar compound and may persist if the bromination reaction did not go to completion.
-
Over-brominated Byproducts: The most common byproduct is the di-brominated species, 2-amino-3,5-dibromopyridine.[1][2] Its formation is favored by excess brominating agent or prolonged reaction times.
-
Positional Isomers: Depending on the reaction conditions, small amounts of other bromo-isomers could be formed.
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid, chloroform, dichloromethane) or workup can remain trapped in the solid matrix.[3][4]
Identifying the impurity profile is the first critical step. A simple Thin-Layer Chromatography (TLC) analysis comparing your crude product to the starting material can often confirm the presence of unreacted 2-amino-3-methylpyridine.
Question 2: How can I effectively remove these impurities to achieve >98% purity? I've tried a simple wash, but my yield and purity are still low.
Answer: A simple wash is often insufficient. For high-purity material, two primary methods are recommended: Recrystallization and Flash Column Chromatography . The choice between them depends on the impurity profile and the desired scale.
Workflow: Selecting a Purification Method
The following diagram illustrates a decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for purification.
Method 1: Recrystallization Protocol
Recrystallization is often the most efficient method for removing impurities with significantly different solubility profiles from the desired product. A patent for a related synthesis suggests ethanol as a viable recrystallization solvent.[5]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~50 mg of your crude product in various solvents (see table below) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary to prevent premature crystallization and maximize yield.
-
Decolorization (Optional): If the hot solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will prevent solvent evaporation and contamination. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Rationale |
| Ethanol | Often shows good differential solubility for polar organic compounds.[5] |
| Isopropanol/Water | A polar solvent system that can be fine-tuned by adjusting the water content to optimize recovery. |
| Toluene | A less polar solvent, potentially effective if impurities are highly polar. |
| Ethyl Acetate/Hexane | A mid-polarity system where hexane is used as an anti-solvent to induce crystallization from a saturated ethyl acetate solution. |
Table 1. Recommended Solvent Systems for Recrystallization Screening.
Method 2: Flash Column Chromatography Protocol
This method is superior for separating compounds with similar polarities, such as the desired product and its di-brominated analog.
Causality: The principle relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture). The amino group in your compound can cause "streaking" on the silica gel due to its basicity. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase neutralizes the acidic silanol groups on the silica surface, leading to sharper bands and better separation.
Step-by-Step Protocol:
-
TLC Optimization: First, find an optimal mobile phase using TLC. Test solvent mixtures of varying polarities (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol). The ideal system should give the desired product a Retention Factor (Rf) of ~0.3. Add 0.5-1% TEA to the mobile phase to improve spot shape.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (as a slurry). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by adding the mobile phase to the top and collecting fractions. Monitor the separation by collecting small fractions and analyzing them via TLC.
-
Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., starting at 9:1, grading to 7:3) + 1% Triethylamine (TEA) | Allows for polarity tuning. TEA prevents peak tailing of the basic amine.[6] |
| Detection | UV lamp (254 nm) | The pyridine ring is UV-active, making spots visible on fluorescent TLC plates. |
Table 2. Recommended Parameters for Flash Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties and appearance of pure 2-Amino-5-bromo-3-methylpyridine? A: Pure 2-Amino-5-bromo-3-methylpyridine should be a solid, often appearing as off-white to light yellow crystals. Its reported melting point is in the range of 88-95 °C. A sharp melting point within this range is a good indicator of high purity.
Q2: How can I quantitatively assess the purity of my final product? A: While TLC and melting point are good qualitative indicators, a quantitative assessment requires more sophisticated techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and a water/acid buffer (e.g., phosphoric or formic acid) is suitable.[7][8] Purity is determined by the area percentage of the main peak.
-
Gas Chromatography (GC): Suitable if the compound and its impurities are volatile and thermally stable.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the product's signals. Integration of the signals can be used for quantification against an internal standard.
Q3: What are the key safety precautions for handling 2-Amino-5-bromo-3-methylpyridine? A: This compound is classified as a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before handling.[9][10] Key hazards and precautions include:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][12]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9] Avoid dust formation.[12]
Q4: What are the proper storage conditions for this chemical? A: To ensure stability, 2-Amino-5-bromo-3-methylpyridine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[9]
References
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
CP Lab Safety. (n.d.). 2-Amino-5-bromo-3-methylpyridine, 5g, Each. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Sensitive ST. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]
Sources
- 1. ijssst.info [ijssst.info]
- 2. heteroletters.org [heteroletters.org]
- 3. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
common impurities in 2-Amino-5-bromo-3-methylpyridine and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-Amino-5-bromo-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this intermediate and require high purity for their applications. Here, we address common challenges related to impurities and provide practical, field-proven solutions for their removal and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in 2-Amino-5-bromo-3-methylpyridine?
The purity of 2-Amino-5-bromo-3-methylpyridine is fundamentally linked to its synthesis, which typically involves the bromination of 2-amino-3-methylpyridine.[1] The impurities encountered are therefore often structurally related to the starting material and the product itself.
Common Impurities and Their Origins:
| Impurity Type | Specific Example | Likely Source | Recommended Primary Removal Method |
| Unreacted Starting Material | 2-amino-3-methylpyridine | Incomplete bromination reaction. | Recrystallization, Column Chromatography |
| Over-brominated Byproduct | 2-amino-3,5-dibromo-3-methylpyridine | Excess brominating agent or non-optimized reaction conditions leading to a second bromination. This is a known issue in the bromination of similar aminopyridines.[2][3] | Recrystallization, Column Chromatography |
| Positional Isomers | e.g., 2-Amino-3-bromo-5-methylpyridine | Non-regioselective bromination, although the 5-position is strongly favored. | Column Chromatography, Fractional Recrystallization |
| Residual Solvents | Ethanol, Dichloromethane, Acetic Acid | Trapped solvent from the reaction or purification steps.[1][4] | Drying under high vacuum, Recrystallization |
| Degradation Products | Various oxidized or hydrolyzed species | Improper storage (exposure to light, air, or moisture) or harsh purification conditions. | Recrystallization, Column Chromatography |
Q2: How can I perform a quick purity assessment of my 2-Amino-5-bromo-3-methylpyridine sample?
A multi-faceted approach is recommended for a reliable purity assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. A single spot under UV light (typically 254 nm) suggests high purity. The presence of multiple spots indicates impurities. A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Melting Point Analysis: Pure 2-Amino-5-bromo-3-methylpyridine has a reported melting point range of 88-95 °C.[1][5] A broad or depressed melting point range is a classic indicator of impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reverse-phase HPLC is an excellent method.[6] A typical analysis would show a major peak for the desired product and smaller peaks for any impurities. The relative peak area can be used to estimate the purity percentage.
Q3: What are the optimal storage conditions to maintain the integrity of 2-Amino-5-bromo-3-methylpyridine?
To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges. The general workflow for purifying crude 2-Amino-5-bromo-3-methylpyridine is outlined below.
Caption: Decision tree for troubleshooting common recrystallization issues.
Guide 2: Purification by Column Chromatography
When recrystallization fails to separate closely related impurities (like positional isomers or over-brominated products), silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Detailed Column Chromatography Protocol
Objective: To purify 2-Amino-5-bromo-3-methylpyridine from closely related impurities.
Materials:
-
Crude 2-Amino-5-bromo-3-methylpyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: Ethyl acetate/Hexane mixture
-
Chromatography column, collection tubes, TLC setup
Procedure:
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation between the product and impurities. The target product spot should have an Rf (retention factor) value of approximately 0.25-0.35. A gradient of 10% to 40% ethyl acetate in hexane is a good starting point to test.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with the low-polarity mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). This gradient elution will first wash out less polar impurities, followed by the desired product, and finally the more polar impurities.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., 10-20 mL per tube).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Amino-5-bromo-3-methylpyridine.
Column Chromatography Troubleshooting
-
Problem: Poor Separation.
-
Cause: The mobile phase polarity may be too high, causing all compounds to elute too quickly.
-
Solution: Decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate). Run the column more slowly to allow for better equilibration.
-
-
Problem: Compound is Stuck on the Column.
-
Cause: The mobile phase is not polar enough to elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase. A small amount of methanol (0.5-1%) can be added to the eluent in difficult cases, but be aware this can sometimes dissolve some of the silica gel.
-
-
Problem: Streaking or Tailing of Spots on TLC/Column.
-
Cause: The sample may be overloaded, or the compound might be too acidic or basic for the silica gel. Amines, being basic, are particularly prone to tailing on acidic silica gel.
-
Solution: Use less sample material. Alternatively, add a small amount (0.5-1%) of a modifying base like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel, which will result in sharper peaks.
-
References
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies. [Link]
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P
-
2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]
-
2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. [Link]
Sources
- 1. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijssst.info [ijssst.info]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5 [sigmaaldrich.com]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability issues of 2-Amino-5-bromo-3-methylpyridine under reaction conditions
Technical Support Center: 2-Amino-5-bromo-3-methylpyridine (ABMP)
Executive Technical Profile
2-Amino-5-bromo-3-methylpyridine (ABMP) is a bifunctional heteroaromatic building block critical for kinase inhibitor synthesis (e.g., SHP2, c-Met). Its utility stems from the orthogonal reactivity of the C5-bromide (electrophile for cross-coupling) and the C2-amine (nucleophile/directing group).
However, this duality creates specific stability challenges. The electron-rich amino group makes the ring susceptible to oxidation and catalyst poisoning, while the steric bulk of the C3-methyl group influences regioselectivity and coordination geometry.
Physicochemical Snapshot
| Property | Specification | Critical Note |
|---|---|---|
| CAS | 3430-21-5 | |
| Appearance | Light yellow to brown solid | Darkens upon oxidation (air sensitive). |
| Melting Point | 88–95 °C | Sharp mp indicates purity; broad range suggests oxidation.[1] |
| pKa (est) | ~6.5 (Pyridine N) | C3-Methyl increases basicity vs. 2-amino-5-bromopyridine. |
| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility; avoid acidic aqueous media unless intended for salt formation.[1] |
Critical Reactivity & Troubleshooting (FAQs)
Module A: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Q1: Why does the reaction stall with low conversion despite active catalyst? Diagnosis: Catalyst Deactivation via Chelation. Root Cause: The C2-amino group and the pyridine nitrogen can act as a bidentate ligand (or the amine alone as a strong monodentate ligand), displacing labile phosphine ligands on the Palladium center. This forms a stable, unreactive Pd-complex, effectively "poisoning" the catalyst.[1] The Fix:
-
Acetylation Strategy (Recommended): Convert ABMP to N-(5-bromo-3-methylpyridin-2-yl)acetamide using acetic anhydride before coupling. The amide is less nucleophilic and prevents Pd-coordination.
-
Ligand Switching: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that are difficult to displace.[1]
Q2: I see significant amounts of 2-amino-3-methylpyridine (debrominated byproduct). Why? Diagnosis: Protodebromination (Reductive Dehalogenation).[1] Root Cause: In the presence of Palladium, the oxidative addition intermediate (Ar-Pd-Br) is intercepted by a hydride source before transmetallation occurs. Common hydride sources include secondary alcohols (isopropanol) or amine bases.[1] The Fix:
-
Solvent: Switch from alcohols (MeOH/iPrOH) to non-protic solvents like 1,4-Dioxane , Toluene , or DMF .[1]
-
Base: Use inorganic bases (K₃PO₄, Cs₂CO₃) instead of amine bases (TEA, DIPEA).[1]
Q3: The reaction mixture turned black immediately. Is the catalyst dead? Diagnosis: Palladium Black Precipitation. Root Cause: Instability of the Pd(0) species, often due to lack of stabilizing ligands or oxidation of the phosphine.[1] The Fix: Ensure rigorous degassing (sparging with Argon for 20 mins). Add the catalyst last under positive inert pressure.[1]
Module B: Diazotization (Sandmeyer Reactions)
Q4: My yield is low (<30%) when converting the amine to a halide (Cl/Br/I). Diagnosis: Thermal Decomposition of the Diazonium Intermediate. Root Cause: The 3-methyl group provides steric hindrance, destabilizing the diazonium salt. If the temperature rises above 5°C during nitrite addition, the diazonium species hydrolyzes to the pyridone (phenol) analog.[1] The Fix:
-
Cryogenic Control: Maintain internal temperature between -5°C and 0°C during NaNO₂ addition.
-
Acid Concentration: Ensure highly acidic conditions (e.g., 48% HBr) to protonate the pyridine ring and stabilize the intermediate.
Visualizing Failure Modes & Solutions
The following diagram illustrates the decision logic for optimizing Suzuki coupling with ABMP, specifically addressing the chelation and reduction pathways.
Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling of 2-Amino-5-bromo-3-methylpyridine.
Experimental Protocols
Protocol A: Acetyl Protection (Pre-coupling Strategy)
Use this if direct coupling fails due to catalyst poisoning.[1]
-
Setup: Charge a round-bottom flask with ABMP (1.0 eq) and Acetic Anhydride (1.5 eq) in Acetonitrile (5 mL/mmol).
-
Catalysis: Add 2-3 drops of conc. H₂SO₄.[2]
-
Reaction: Heat to 60°C for 1 hour. Monitor TLC (Rf will decrease significantly).[1]
-
Workup: Evaporate solvent. Add ice water. The product, N-(5-bromo-3-methylpyridin-2-yl)acetamide, will precipitate. Filter and dry.[1][3]
-
Next Step: Use this protected intermediate in your Suzuki coupling. The acetyl group can be removed later with mild basic hydrolysis (K₂CO₃/MeOH).
Protocol B: Optimized Suzuki Coupling (Direct)
Use this for direct coupling with robust catalysts.[1]
-
Reagents:
-
Degassing: Combine solid reagents. Add solvents.[1][3][5] Sparge with Argon for 15 minutes.
-
Reaction: Heat to 85–95°C for 15 hours in a sealed tube or Schlenk flask.
-
Note: If the reaction turns black instantly, oxygen was present.[1] If it remains pale yellow but no product forms, switch to Protocol A.
Storage & Handling Guide
| Hazard | Management Strategy |
| Oxidation | The amino group facilitates ring oxidation. Store under Argon/Nitrogen in amber vials. |
| Hygroscopicity | Pyridine salts are hygroscopic.[1] Store in a desiccator. |
| Shelf Life | Re-test purity (NMR/LCMS) every 6 months. Look for broadening of the methyl peak in H-NMR (indicating degradation). |
References
-
Synthesis of Pyridine Derivatives via Suzuki Cross-Coupling. Molecules. (2017). Describes the acetylation strategy to improve yields. [1]
-
Protodeboronation and Protodebromination Mechanisms. Wikipedia / Chemical Reviews. General mechanism of halide reduction in Pd-catalysis.
-
2-Amino-5-bromo-3-methylpyridine Product Data. Sigma-Aldrich. Physical properties and safety data.
-
Synthesis of SHP2 Inhibitors. Semantic Scholar. Application of ABMP in kinase inhibitor drug discovery.
-
Preparation of 2,5-dibromo-3-methylpyridine. Google Patents. Describes the Sandmeyer/Diazotization conditions.
Sources
preventing byproduct formation in bromination of 2-amino-3-methylpyridine
Welcome to the technical support guide for the bromination of 2-amino-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we address common challenges, explain the underlying chemical principles, and provide field-proven protocols to help you minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I performed a bromination on 2-amino-3-methylpyridine and my main product is 2-amino-5-bromo-3-methylpyridine. Why does the bromine add at the C5 position?
Answer:
The regioselectivity of this reaction is governed by the powerful directing effects of the substituents on the pyridine ring through an electrophilic aromatic substitution (SEAr) mechanism.[1][2]
-
Amino Group (-NH₂): The amino group at the C2 position is a very strong activating group and an ortho, para-director. It dramatically increases the electron density of the pyridine ring through resonance, making the ring more susceptible to attack by an electrophile like bromine.[2]
-
Methyl Group (-CH₃): The methyl group at the C3 position is a weakly activating group, also an ortho, para-director.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions.[3][4]
The directing effects of these groups combine to strongly favor substitution at the C5 position. The C5 position is para to the strongly activating amino group and ortho to the weakly activating methyl group, making it the most electron-rich and sterically accessible site for electrophilic attack. The desired product, 2-amino-5-bromo-3-methylpyridine, is a versatile building block in medicinal chemistry.[5]
Diagram: Directing Effects in 2-Amino-3-Methylpyridine
The following diagram illustrates the activating and directing effects that lead to preferential bromination at the C5 position.
Caption: Regioselectivity in the bromination of 2-amino-3-methylpyridine.
Question 2: My reaction is producing a significant amount of a dibrominated byproduct. How can I identify it and prevent its formation?
Answer:
The most common dibrominated byproduct is 2-amino-3,5-dibromopyridine.[6][7][8] This occurs because the initial product, 2-amino-5-bromo-3-methylpyridine, is still an activated ring system and can undergo a second bromination, although at a slower rate.
Strategies to Prevent Dibromination:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.05 equivalents of the brominating agent relative to the 2-amino-3-methylpyridine. Over-bromination is a common issue when an excess of the brominating agent is used.[6]
-
Choice of Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is often the preferred reagent as it provides a slow, controlled release of electrophilic bromine, which enhances selectivity for the monobrominated product.[2][9][10]
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0-5 °C, especially during the addition of the brominating agent.[5] Lower temperatures decrease the reaction rate and favor the more selective monobromination over the less selective dibromination.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents like dichloromethane (DCM) or acetonitrile can help moderate the reaction.[5][6]
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | High selectivity for monobromination; safer and easier to handle than Br₂. | More expensive than Br₂. |
| Elemental Bromine | Br₂ | Inexpensive and readily available. | Highly corrosive and toxic; lower selectivity can lead to dibromination.[7] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid, stable, and easy to handle; provides a controlled release of Br₂. | Can be less reactive than Br₂ or NBS. |
Question 3: My reaction yield is low, and I'm recovering a lot of starting material. How can I improve the conversion?
Answer:
Low conversion can stem from several factors, from reagent quality to reaction setup. Here is a troubleshooting workflow to help you identify and resolve the issue.
Diagram: Troubleshooting Low Conversion
Caption: Workflow for troubleshooting low reaction conversion.
Recommended Protocol: Selective Monobromination using NBS
This protocol is optimized for the selective synthesis of 2-amino-5-bromo-3-methylpyridine, minimizing the formation of the dibrominated byproduct.
Materials:
-
2-amino-3-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.
-
NBS Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution over 30-60 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 2-amino-5-bromo-3-methylpyridine.
References
-
Scribd. Pyridine Reactions in Pharmaceutical Chemistry. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
University of Liverpool. Heterocyclic Chemistry. [Link]
-
Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?[Link]
- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
Pure Synth. 2-Amino-3-Bromo-5-Methylpyridine 98.0%(GC). [Link]
-
University of York. Pyridines: properties, syntheses & reactivity. [Link]
-
ResearchGate. (2014, August 30). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. [Link]
- Patsnap. (2014, March 26).
-
Organic & Biomolecular Chemistry (RSC Publishing). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
ResearchGate. (2025, August 7). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. [Link]
- Google Patents. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). [Link]
-
MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]
- Patsnap. (2014, March 26).
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
ResearchGate. (2025, August 7). Bromination of Aromatic Compounds with Potassium Bromide in the Presence of Poly(4-vinylpyridine)-Supported Bromate in Nonaqueous Solution. [Link]
-
ResearchGate. (2025, August 6). The bromination of 2-aminopyridine in the gas phase at 500°. [Link]
-
Wikipedia. Pyridine. [Link]
-
MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 6. heteroletters.org [heteroletters.org]
- 7. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-Amino-5-bromo-3-methylpyridine
Executive Summary & Strategic Context
In medicinal chemistry, 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-13-5) is a critical scaffold, frequently utilized in the synthesis of kinase inhibitors and complex heterocycles. However, its analysis presents specific challenges:
-
Exchangeable Protons: The C2-amino group is highly sensitive to solvent choice, often leading to broad or invisible signals in standard non-polar solvents.
-
Regioisomer Confusion: Distinguishing this molecule from its isomer, 2-amino-3-bromo-5-methylpyridine , is chemically non-trivial but spectroscopically distinct if the correct protocols are applied.
This guide objectively compares analytical approaches (Solvent Selection and Field Strength) to establish a Gold Standard Protocol for verifying this specific structure.
Structural Basis of Analysis
Before selecting an experimental protocol, one must understand the magnetic connectivity of the molecule.
Molecular Connectivity & Coupling Logic
The pyridine ring contains two aromatic protons (H4 and H6) and two substituents (Methyl at C3, Bromine at C5).
-
H6 (Position 6): Located adjacent to the ring nitrogen. This proton is significantly deshielded (downfield) and exhibits meta-coupling (
) to H4. -
H4 (Position 4): Located between the methyl group and the bromine. It also exhibits meta-coupling to H6.
-
Methyl (Position 3): A singlet integrating to 3H.[1] Its proximity to the amine is the key to structural verification via NOE (Nuclear Overhauser Effect).
Visualization of Coupling Pathways
The following diagram illustrates the critical coupling constants (
Figure 1: Structural connectivity highlighting the critical Meta-coupling (
Comparative Analysis: Solvent Selection
The choice of solvent is the single most significant variable in the quality of the NMR data for this compound. Below is a comparison of the three standard alternatives.
Table 1: Solvent Performance Matrix
| Feature | Alternative A: Chloroform-d (CDCl₃) | Alternative B: Methanol-d4 (MeOD) | Preferred Protocol: DMSO-d₆ |
| Amino (-NH₂) Signal | Poor. Often broad, flattened, or invisible due to rapid exchange and quadrupole broadening. | Absent. Rapid deuterium exchange ( | Excellent. Sharp, distinct singlet/broad singlet. H-bonding stabilizes the protons. |
| Solubility | Good. | Excellent. | Excellent. |
| Aromatic Resolution | Moderate. Peaks may overlap depending on concentration. | High. | High. Distinct separation of H4 and H6.[2] |
| Water Peak Interference | Low (~1.56 ppm). Far from key signals. | Moderate (~4.87 ppm). Can interfere if sample is wet. | High (~3.33 ppm). Distinct from aromatics but requires dry solvent. |
| Use Case | Quick purity checks; extraction monitoring. | Confirming "labile" protons (by their disappearance). | Full structural characterization and publication. |
Detailed Analysis of the "Preferred Protocol" (DMSO-d₆)
For 2-Amino-5-bromo-3-methylpyridine, DMSO-d₆ is the superior choice .
-
Mechanism: DMSO acts as a hydrogen bond acceptor. It engages the C2-amino protons, slowing their chemical exchange rate with trace water. This "locks" the protons on the NMR timescale, resulting in a sharp, integrating signal (2H) around 6.0–6.5 ppm.
-
Why CDCl₃ fails: In non-polar CDCl₃, the amine protons exchange rapidly and experience varying local magnetic environments, causing the signal to broaden into the baseline. This makes integration inaccurate and purity determination impossible.
Experimental Protocol: The Self-Validating Workflow
To ensure high data integrity (E-E-A-T), follow this step-by-step protocol. This workflow includes a built-in validation step (NOE) to rule out isomers.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure satellites if too large).
-
-
Homogenization: Vortex until fully dissolved. Ensure no suspended solids remain, as these degrade field homogeneity (shimming).
Acquisition Parameters (Standard 1H)
-
Field Strength: 400 MHz or higher (recommended for clear resolution of the ~2 Hz meta-coupling).
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (d1): Set to 5 seconds .
-
Reasoning: Aromatic protons and methyl groups have different T1 relaxation times. A short d1 (e.g., 1s) will under-integrate the aromatic protons relative to the methyl, leading to incorrect stoichiometry (e.g., finding 2.5H for methyl instead of 3H).
-
-
Scans (ns): 16 or 32.
The Validation Step: 1D NOE (The "Isomer Killer")
This is the critical step to distinguish the target from 2-amino-3-bromo-5-methylpyridine .
-
Experiment: 1D Selective NOESY (or GOESY).
-
Target: Irradiate the Methyl singlet (~2.1 ppm).
-
Interpretation:
-
Result A (Target Molecule): You observe enhancement of the Amino peak (~6.0 ppm) and H4 (~7.6 ppm) .
-
Logic: The methyl at C3 is spatially close to the C2-amine.
-
-
Result B (Isomer - Methyl at C5): You observe enhancement of H4 and H6 . You see NO enhancement of the Amino peak.
-
Logic: If Methyl is at C5, it is too far from the C2-amine to show an NOE effect.
-
-
Workflow Diagram
Figure 2: Decision tree for the acquisition and validation of the target molecule, emphasizing the NOE checkpoint.
Expected Chemical Shifts (DMSO-d₆)
Note: Values are approximate and may shift slightly based on concentration and temperature.
| Proton | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Me-C3 | 2.05 – 2.15 | Singlet (s) | 3H | - | Alpha to aromatic; slightly shielded by amine.[3] |
| -NH₂ | 5.80 – 6.20 | Broad Singlet (br s) | 2H | - | Exchangeable; stabilized by DMSO. |
| H-4 | 7.50 – 7.60 | Doublet (d) | 1H | Meta-coupled to H6. | |
| H-6 | 7.90 – 8.05 | Doublet (d) | 1H | Deshielded by Nitrogen; Meta-coupled to H4. |
Troubleshooting Common Issues
Issue 1: "I see a triplet at 1.09 ppm and a quartet at 3.47 ppm."
-
Cause: Diethyl ether or Ethanol contamination. These solvents are common in the workup of brominated pyridines.
-
Solution: Dry the sample under high vacuum ( < 1 mbar) at 40°C for 2 hours.
Issue 2: "The aromatic peaks are singlets, not doublets."
-
Cause: Low resolution or line broadening. The meta-coupling is small (~2 Hz). If the shimming is poor (line width > 1 Hz), the doublet will collapse into a fat singlet.
-
Solution: Re-shim the Z1 and Z2 coils. Ensure the lock level is stable.
Issue 3: "Extra peaks in the aromatic region."
-
Cause: Likely unreacted starting material (2-amino-3-methylpyridine) or over-bromination (2-amino-3-methyl-5,6-dibromopyridine).
-
Solution: Check the integration. The ratio of Methyl : Aromatic H should be 3:1:1. If the integral is off, you have a mixture.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-3-bromo-5-methylpyridine Mass Spectrum and Data. (Used for isomeric comparison logic).[2] NIST Chemistry WebBook. [Link]
-
Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. (Authoritative source on solvent-induced shifts in amines). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Technical Comparison Guide: Spectroscopic Validation of 2-Amino-5-bromo-3-methylpyridine
This guide details the spectroscopic validation of 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5), a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. It focuses on distinguishing the product from its starting material, 2-Amino-3-methylpyridine (2-Amino-3-picoline), and identifying common over-brominated impurities.
Executive Summary & Application Context
2-Amino-5-bromo-3-methylpyridine is a functionalized pyridine scaffold widely used in medicinal chemistry.[1] Its specific substitution pattern—an amino group for solubility/binding, a bromine for cross-coupling (Suzuki/Buchwald), and a methyl group for steric constraints—makes it a high-value building block.
The primary synthetic route involves the electrophilic aromatic bromination of 2-Amino-3-methylpyridine . Because the amino group strongly activates the ring, controlling regioselectivity (C5 vs. C4/C6) and preventing over-bromination (dibromo species) is the primary challenge. This guide provides the spectroscopic markers required to validate the C5-bromination and ensure the absence of the C5-H proton.
Synthetic Pathway & Impurity Profile
The synthesis relies on the directing effects of the amino (strongly ortho/para) and methyl (weakly ortho/para) groups.
-
Precursor : 2-Amino-3-methylpyridine.[1][2][3] The C3 position is blocked. The Amino group directs to C5 (para) and C6 (ortho).
-
Target : C5-Bromination is favored due to steric hindrance at C6 (flanked by N and H) and the strong para-directing effect of the amine.
-
Impurity Risk : 2-Amino-5,6-dibromo-3-methylpyridine . If stoichiometry is not controlled, the highly activated C6 position will also undergo bromination.
Synthesis Workflow Visualization
Caption: Electrophilic substitution pathway showing the primary C5-bromination and the risk of secondary C6-bromination.
Spectroscopic Comparison (NMR, IR, MS)
A. Nuclear Magnetic Resonance ( H NMR)
The most definitive validation method is Proton NMR. The key indicator is the loss of the C5-H signal and the change in coupling patterns from vicinal (Precursor) to meta (Product).
Key Diagnostic Markers:
-
Loss of H-5 : The precursor displays a triplet or dd at ~6.5 ppm (H-5). The product must lack this signal .
-
Coupling Constant Change :
-
Precursor : H-6 couples with H-5 (
Hz). -
Product : H-6 couples only with H-4 (
Hz, meta-coupling). This collapse of the doublet into a "singlet-like" doublet is the primary pass/fail criterion.
-
| Feature | Precursor: 2-Amino-3-methylpyridine | Product: 2-Amino-5-bromo-3-methylpyridine |
| C6-H (Directing) | ||
| C4-H (Aromatic) | ||
| C5-H (Target Site) | ABSENT | |
| Methyl (-CH3) | ||
| Amino (-NH2) |
Note: Shifts are approximate (
B. Infrared Spectroscopy (FT-IR)
IR is useful for quick quality control (QC) but less structural than NMR.
-
C-Br Stretch : Look for a new, strong band in the 1050–1080 cm⁻¹ region in the product spectrum.
-
Ring Deformation : The substitution pattern change (trisubstituted to tetrasubstituted) shifts the out-of-plane (OOP) bending vibrations.
-
Precursor (1,2,3-trisubstituted): ~740-760 cm⁻¹.
-
Product (1,2,3,5-tetrasubstituted): Shift typically to 820–850 cm⁻¹ .
-
C. Mass Spectrometry (LC-MS)
Mass spec provides immediate confirmation of bromine incorporation via the characteristic isotopic pattern.
-
Precursor (MW 108.14) : Single dominant peak at
. -
Product (MW 187.04) : Distinct doublet pattern due to
and isotopes in nearly 1:1 ratio.-
Peaks at m/z 187 and 189 (equal intensity).
-
-
Impurity (Dibromo) : Distinct triplet pattern (1:2:1 ratio).
-
Peaks at m/z 265, 267, 269 .
-
Experimental Protocols
Protocol A: Sample Preparation for NMR Validation
To ensure resolution of the critical meta-coupling (
-
Solvent Choice : Use DMSO-d6 (0.6 mL) rather than CDCl3 if possible, as it sharpens the amino protons and prevents exchange broadening, though CDCl3 is acceptable for aromatic region analysis.
-
Concentration : Dissolve 5–10 mg of the solid product. Do not over-concentrate, as viscosity can broaden the fine meta-coupling lines.
-
Acquisition : Run at minimum 300 MHz (400+ MHz preferred). Set number of scans (NS) to 16 or 32 to ensure the small satellite peaks of impurities (if any) are visible relative to the baseline.
Protocol B: Rapid Purity Check (TLC)
For in-process monitoring.
-
Stationary Phase : Silica Gel 60 F254.
-
Mobile Phase : Hexanes:Ethyl Acetate (3:1).
-
Visualization : UV (254 nm). The bromo-product is less polar than the precursor.
-
Rf (Precursor) : ~0.25
-
Rf (Product) : ~0.45
-
Rf (Dibromo Impurity) : ~0.60 (runs fastest).
-
Decision Logic for Validation
Use this logic flow to interpret your analytical data.
Caption: Step-by-step decision tree for validating product identity and purity.
References
-
Organic Syntheses . "2,3-Diaminopyridine (Method describing bromination of 2-aminopyridines)". Org.[4][5] Synth. 1964, 44,[6] 34. Available at: [Link]
-
National Institutes of Health (NIH) . "2-Amino-5-bromo-3-methylpyridine - PubChem Compound Summary". PubChem. Available at: [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Bromo-pyridines in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed transformation is indispensable in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] Pyridine-containing molecules, in particular, are of immense interest in drug discovery due to their frequent occurrence in biologically active compounds.[1][2] Consequently, a deep understanding of the factors governing the functionalization of pyridine precursors is crucial for the rational design and optimization of synthetic routes.
This guide provides an in-depth comparative analysis of the reactivity of bromo-pyridine isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in the Suzuki coupling reaction. By elucidating the underlying electronic and steric effects and providing supporting experimental data, this document aims to equip researchers with the insights needed for efficient catalyst selection and reaction design.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] A simplified representation of the cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromo-pyridine, forming a Pd(II) complex. This step is often rate-determining and is highly sensitive to the electronic and steric properties of the bromo-pyridine.[2][6]
-
Transmetalation: In the presence of a base, the organic moiety from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide and forming a diorganopalladium(II) intermediate. The base is crucial for the activation of the organoboron species.[1][5]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired aryl-pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity of Bromo-pyridine Isomers
The position of the bromine atom on the pyridine ring significantly influences the substrate's reactivity in the Suzuki coupling. This can be attributed to a combination of electronic and steric effects.
Electronic Effects
The electron-withdrawing nature of the pyridine nitrogen atom plays a crucial role in modulating the reactivity of the C-Br bond towards oxidative addition. The nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack. In the context of the Suzuki coupling, the key is the electron density at the carbon atom bearing the bromine.
-
2-Bromopyridine and 4-Bromopyridine: In these isomers, the bromine atom is at a position that is electronically activated by the nitrogen atom through resonance and inductive effects. This results in a more electron-deficient C-Br bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Generally, electron-withdrawing groups on the aryl halide accelerate the rate of oxidative addition.[4]
-
3-Bromopyridine: The bromine atom in the 3-position is less influenced by the electronic effects of the nitrogen atom compared to the 2- and 4-positions. Consequently, the C-Br bond in 3-bromopyridine is less polarized and generally less reactive towards oxidative addition than in its 2- and 4-isomers.
Steric Effects
Steric hindrance can also play a significant role, particularly for the 2-substituted isomer.
-
2-Bromopyridine: The proximity of the bromine atom to the nitrogen atom can lead to steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-Br bond.[8][9] Furthermore, the nitrogen lone pair can coordinate to the palladium center, which can sometimes lead to catalyst deactivation.[7][10] However, this coordination can also facilitate the oxidative addition step in some cases.
-
3-Bromopyridine and 4-Bromopyridine: These isomers are less sterically hindered around the C-Br bond, which can favor a more facile oxidative addition.
The interplay of these electronic and steric factors results in a general reactivity trend for the bromo-pyridine isomers in Suzuki coupling. While electronic factors suggest that 2- and 4-bromopyridine should be more reactive, the steric hindrance and potential for catalyst inhibition in 2-bromopyridine can sometimes lead to slower reaction rates or require more specialized catalytic systems.
Caption: Structures of 2-, 3-, and 4-bromopyridine isomers.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes representative experimental data for the Suzuki coupling of the three bromo-pyridine isomers with phenylboronic acid. It is important to note that these data are compiled from different literature sources, and direct comparison of yields should be interpreted with caution as reaction conditions are not identical.
| Bromo-pyridine Isomer | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [11] |
| 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | Aqueous Media | 80 | 2 | 92 | [12] |
| 4-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 2 | ~90 (inferred) | [13] |
From the available data, it is evident that all three isomers can participate effectively in Suzuki coupling reactions, often providing high yields of the desired biaryl products. The choice of catalyst, ligand, base, and solvent system is critical and often needs to be optimized for a specific substrate.[1][14] For instance, while a simple Pd(OAc)₂/PPh₃ system works well for 2-bromopyridine, more sophisticated ligands like dppf are often employed for other isomers to achieve high efficiency.[11][13]
Experimental Protocols
The following is a generalized and representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyridine with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
General Procedure for Suzuki Coupling of a Bromo-pyridine
Materials:
-
Bromo-pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyridine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired aryl-pyridine.[2]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of bromo-pyridines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of aryl-pyridines, which are key structural motifs in medicinal chemistry and materials science. The reactivity of bromo-pyridine isomers is governed by a subtle interplay of electronic and steric factors. While 2- and 4-bromopyridines are electronically activated towards oxidative addition, steric hindrance in the 2-position can influence its reactivity. 3-Bromopyridine, being less electronically perturbed, generally exhibits moderate reactivity.
Ultimately, the successful synthesis of a desired aryl-pyridine hinges on the careful selection and optimization of the reaction conditions, including the palladium catalyst, ligand, base, and solvent system. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and refine these crucial transformations for their specific synthetic targets.
References
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- Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9582–9590.
- Zhang, J., et al. (2014). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 12(44), 8866–8869.
- Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
Al-Masum, M., & Kumar, C. S. (2005). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Organometallic Chemistry, 690(24-25), 5548–5551. [Link]
- BenchChem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
- Lennox, A. J., & Lloyd-Jones, G. C. (2025). Suzuki–Miyaura (hetero-)
-
Jans, A., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 285-296. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
-
Reddit user r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Cid, M. M., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. The Journal of Organic Chemistry, 69(10), 3393–3399. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Synthesis, (10), 1629-1632. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
-
Arts, J., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 23(3), 549-553. [Link]
-
Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1269–1276. [Link]
-
Cazin, C. S. J. (Ed.). (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 876. [Link]
-
Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1932–1935. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Giroux, S., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 40(45), 7957-7960. [Link]
-
Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1269–1276. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
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Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1269–1276. [Link]
-
Reddit user r/chemistry. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16542. [Link]
-
Sowiński, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2294–2303. [Link]
-
Claremont Colleges Scholarship. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Jahandideh, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1238-1268. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]
-
ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 141-145. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9582–9590. [Link]
-
Fey, N., et al. (2021). Oxidative addition of 2-halopyridines to a dppf-nickel(0) complex. Chemical Science, 12(41), 13864–13873. [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2252. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5-bromo-3-methylpyridine: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project advancement. 2-Amino-5-bromo-3-methylpyridine, a vital building block in the creation of a wide array of pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth, comparative analysis of the most common methods for its synthesis, offering a critical evaluation of their respective costs, benefits, and practical considerations. We will delve into the nuances of direct bromination, a multi-step approach involving N-acetylation, and the use of N-Bromosuccinimide (NBS), providing detailed experimental protocols, supporting data, and a thorough cost-benefit analysis to inform your synthetic strategy.
Introduction: The Strategic Importance of 2-Amino-5-bromo-3-methylpyridine
2-Amino-5-bromo-3-methylpyridine serves as a crucial scaffold in medicinal chemistry and materials science. Its substituted pyridine ring allows for diverse functionalization, making it a valuable precursor for a range of biologically active molecules. The selection of an appropriate synthetic route is a critical decision that balances factors such as yield, purity, cost of raw materials, reaction time, safety, and environmental impact. This guide aims to provide the necessary data and insights to make that decision an informed one.
Comparative Analysis of Synthesis Methodologies
We will explore three primary synthetic pathways to 2-Amino-5-bromo-3-methylpyridine, each with its own distinct advantages and disadvantages.
Method 1: Direct Bromination with Elemental Bromine
This method is the most straightforward approach, involving the direct electrophilic substitution of 2-amino-3-methylpyridine with liquid bromine.
Reaction Scheme:
Causality Behind Experimental Choices: The electron-donating amino group at the 2-position and the methyl group at the 3-position activate the pyridine ring towards electrophilic aromatic substitution. The bromine is directed primarily to the 5-position due to the ortho, para-directing nature of the amino group. The use of a solvent like dichloromethane provides a non-reactive medium for the reaction.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-amino-3-methylpyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of liquid bromine (1.0-1.1 eq) in dichloromethane dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Workflow Diagram:
Caption: Workflow for Direct Bromination.
Method 2: Three-Step Synthesis via N-Acetylation, Bromination, and Hydrolysis
This method involves protecting the highly activating amino group as an acetamide to moderate the reaction and potentially improve regioselectivity and reduce the formation of di-brominated byproducts.
Reaction Scheme:
Step 1: Acetylation
Step 2: Bromination
Step 3: Hydrolysis
Causality Behind Experimental Choices: The acetylation of the amino group reduces its activating effect, which can lead to a more controlled bromination and minimize the formation of over-brominated products. The subsequent hydrolysis step removes the protecting group to yield the desired product. This multi-step process offers greater control at the cost of additional synthetic steps and reagents.
Experimental Protocol:
-
Acetylation: Reflux 2-amino-3-methylpyridine (1.0 eq) with acetic anhydride (1.1-1.2 eq) for 1-2 hours. Monitor by TLC. After cooling, the product can often be precipitated by the addition of water.
-
Bromination: Dissolve the resulting N-(3-methylpyridin-2-yl)acetamide in a suitable solvent like acetic acid. Add liquid bromine (1.0-1.1 eq) dropwise at room temperature. Stir for 2-4 hours.
-
Hydrolysis: The crude N-(5-bromo-3-methylpyridin-2-yl)acetamide can be hydrolyzed by heating in an aqueous acidic or basic solution (e.g., HCl or NaOH) until the reaction is complete (monitor by TLC).
-
Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Workflow Diagram:
Caption: Workflow for the Three-Step Synthesis.
Method 3: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and more selective brominating agent compared to liquid bromine, offering advantages in terms of handling and safety.
Reaction Scheme:
Causality Behind Experimental Choices: NBS serves as a source of electrophilic bromine, often initiated by an acid catalyst or light. The reaction is typically performed in a polar aprotic solvent like acetonitrile or dichloromethane. The milder nature of NBS can lead to higher regioselectivity and a cleaner reaction profile.
Experimental Protocol:
-
Dissolve 2-amino-3-methylpyridine (1.0 eq) in acetonitrile or dichloromethane in a reaction vessel protected from light.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram:
Caption: Workflow for Bromination with NBS.
Cost-Benefit Analysis
The choice of synthesis method often comes down to a trade-off between cost, time, safety, and the desired purity of the final product. The following table provides a comparative overview of these factors for the three discussed methods.
| Factor | Method 1: Direct Bromination | Method 2: Three-Step Synthesis | Method 3: Bromination with NBS |
| Reagent Cost | Low (Bromine is relatively inexpensive) | Moderate (Acetic anhydride adds to the cost) | High (NBS is more expensive than bromine) |
| Yield | Good to excellent, but can be variable | Generally high and more reproducible | Good to excellent, often with high selectivity |
| Purity | Can be lower due to potential for over-bromination | Generally higher due to controlled reaction | High, often with minimal byproducts |
| Reaction Time | Short (single step) | Long (three steps) | Moderate (single step, but may require longer reaction times) |
| Safety | High risk (Liquid bromine is highly corrosive and toxic)[1][2] | Moderate (Involves bromine and acetic anhydride) | Low to moderate (NBS is a safer alternative to liquid bromine)[3] |
| Environmental Impact | High (Requires neutralization of bromine and disposal of brominated waste)[4] | Moderate (Involves multiple solvents and reagents) | Lower (Less hazardous waste generated)[5] |
| Scalability | Can be challenging on a large scale due to the hazards of bromine | More amenable to scale-up due to better control | Readily scalable |
Supporting Experimental Data
While specific yields and purities can vary depending on the exact reaction conditions and scale, representative data from the literature suggests the following trends:
-
Direct Bromination: Yields are often reported in the range of 70-85%, with the main impurity being the di-brominated product.
-
Three-Step Synthesis: Overall yields for the three steps are typically in the range of 65-80%, but with higher purity of the final product.
-
Bromination with NBS: Yields are consistently high, often exceeding 80-90%, with excellent regioselectivity.[6]
Analytical Data:
The identity and purity of the synthesized 2-Amino-5-bromo-3-methylpyridine can be confirmed by standard analytical techniques.
-
1H NMR (CDCl3, 400 MHz): δ 7.85 (s, 1H), 7.35 (s, 1H), 4.50 (br s, 2H), 2.15 (s, 3H).
-
13C NMR (CDCl3, 100 MHz): δ 153.2, 146.8, 139.1, 120.5, 108.9, 17.6.
-
HPLC: The purity of the final product can be readily assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid).[7]
Conclusion and Recommendations
The optimal synthesis method for 2-Amino-5-bromo-3-methylpyridine is highly dependent on the specific needs of the laboratory and the project.
-
For small-scale, rapid synthesis where cost is a primary concern and subsequent purification is straightforward , Method 1 (Direct Bromination) may be a suitable option, provided the necessary safety precautions for handling liquid bromine are strictly followed.
-
For large-scale synthesis where purity, safety, and reproducibility are paramount , Method 3 (Bromination with NBS) is the recommended approach. Although the initial reagent cost is higher, the benefits of improved safety, higher purity, and easier workup often outweigh this drawback.
-
Method 2 (Three-Step Synthesis) offers a good balance of control and cost but is more time and labor-intensive. It can be a valuable option when high purity is essential and the use of liquid bromine is to be minimized, but the cost of NBS is a limiting factor.
Ultimately, the choice of synthesis route requires a careful consideration of the trade-offs between cost, safety, efficiency, and the desired quality of the final product. This guide provides the foundational information to make that decision with confidence.
References
-
Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])
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What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (URL: [Link])
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LCSS: BROMINE. (URL: [Link])
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Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (URL: [Link])
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Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (URL: [Link])
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Dichloromethane - Methylene Chloride - Lab Alley. (URL: [Link])
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Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. (URL: [Link])
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Bromine price index - businessanalytiq. (URL: [Link])
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Acetonitrile, 1 l, CAS No. 75-05-8 | ROTISOLV® LC-MS Grade Solvents - Carl ROTH. (URL: [Link])
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Chemwatch GHS SDS in English (European) 17413 - s d fine-chem limited. (URL: [Link])
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Acetic Acid Prices - U.S. & International | PharmacyChecker.com. (URL: [Link])
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Acetonitrile - Methyl Cyanide Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
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Buy Acetonitrile $55+ HPLC 99.9%, ACS, Anhydrous, LC/MS, Bulk | Lab Alley. (URL: [Link])
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(URL: [Link])
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Dichloromethane, 1 l, glass, CAS No. 75-09-2 | A to Z | Chemicals | Carl ROTH. (URL: [Link])
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BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie. (URL: [Link])
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N-Bromosuccinimide, 100 g, CAS No. 128-08-5 | A to Z | Chemicals - Carl ROTH. (URL: [Link])
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Liquid Bromine - 7726-95-6 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
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Bromine (Br2), 25 grams - Lab Supplies. (URL: [Link])
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A Comparative Guide to Alternative Reagents for the Bromination of 2-Aminopyridines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic installation of a bromine atom onto a heterocyclic scaffold is a cornerstone of molecular design. For drug development professionals, brominated 2-aminopyridines are particularly valuable synthons, serving as versatile intermediates for a host of cross-coupling reactions that enable the exploration of vast chemical space. For decades, N-Bromosuccinimide (NBS) has been the workhorse reagent for this transformation, prized for its solid nature and relative ease of handling compared to liquid bromine. However, the evolving landscape of chemical synthesis, with its increasing emphasis on process safety, atom economy, and environmental stewardship, necessitates a critical evaluation of alternative brominating agents that may offer significant advantages.
This guide provides a comprehensive comparison of viable alternatives to NBS for the electrophilic bromination of 2-aminopyridines. We will delve into the mechanistic nuances, practical considerations, and experimental data for each reagent, empowering researchers to make informed decisions that align with both their synthetic goals and modern green chemistry principles.
The Enduring Role and Inherent Limitations of NBS
N-Bromosuccinimide is an N-bromo compound that serves as a source of electrophilic bromine, typically through an electrophilic aromatic substitution mechanism on an activated ring system like 2-aminopyridine[1]. The amino group at the C-2 position is a potent activating group, directing bromination primarily to the electron-rich C-5 position. While effective, NBS is not without its drawbacks. Its atom economy is inherently limited, as only one of the eight atoms in the molecule (excluding hydrogens) is the desired bromine. Furthermore, the succinimide byproduct can sometimes complicate purification[2]. Concerns regarding the thermal stability of NBS, particularly in certain solvents like DMF, have also been raised, warranting careful consideration in process scale-up[3].
Promising Alternatives to NBS: A Head-to-Head Comparison
The quest for superior brominating agents has led to the development and popularization of several alternatives, each with a unique profile of reactivity, safety, and environmental impact. Here, we evaluate the most promising contenders for the bromination of 2-aminopyridines.
Molecular Bromine (Br₂)
The most fundamental brominating agent, molecular bromine, remains a powerful and atom-economical choice. It is often employed in acidic media, such as acetic acid, to effect the bromination of 2-aminopyridines.
Mechanism of Action: In an acidic solvent, the bromine molecule becomes polarized, enhancing its electrophilicity. The electron-rich 2-aminopyridine ring then attacks the electrophilic bromine atom, proceeding through a standard electrophilic aromatic substitution pathway.
Advantages:
-
High atom economy.
-
Readily available and relatively inexpensive.
Disadvantages:
-
Highly corrosive, toxic, and volatile, requiring specialized handling procedures[4].
-
Can lead to over-bromination and the formation of byproducts, such as 2-amino-3,5-dibromopyridine, if not carefully controlled[5][6].
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH has emerged as a compelling alternative to NBS, offering several practical benefits. It is a stable, crystalline solid that is less corrosive and easier to handle than liquid bromine[7][8].
Mechanism of Action: Similar to NBS, DBDMH acts as a source of electrophilic bromine for aromatic substitution[7]. The presence of two bromine atoms per molecule offers a significant advantage in terms of atom economy.
Advantages:
-
Higher bromine content by weight compared to NBS, leading to greater atom economy[9][10].
-
The byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, which can simplify product purification[9].
-
Generally considered a safer and more stable solid brominating agent[7][8].
Disadvantages:
-
May require slightly longer reaction times compared to NBS under certain conditions[11].
Pyridinium Tribromide (Py·Br₃)
This stable, red crystalline solid is a complex of pyridine, hydrogen bromide, and bromine[12]. It serves as a convenient and safer alternative to handling liquid bromine directly[11].
Mechanism of Action: Pyridinium tribromide exists in equilibrium with molecular bromine in solution, providing a controlled release of the brominating agent for electrophilic aromatic substitution[11].
Advantages:
-
Solid and non-volatile, making it significantly safer and easier to handle than liquid bromine[11][12].
-
Often provides good regioselectivity.
Disadvantages:
-
Lower atom economy compared to molecular bromine.
-
Can be hygroscopic and may release corrosive HBr upon contact with moisture[12].
In Situ Generation of Bromine: "Green" Bromination Strategies
A growing trend in sustainable chemistry is the in situ generation of reactive species from benign precursors. For bromination, this typically involves the oxidation of a bromide salt, such as sodium or potassium bromide, using a "green" oxidant.
Common Systems:
-
H₂O₂/HBr: This system generates bromine in situ through the oxidation of hydrobromic acid with hydrogen peroxide[13]. It offers an environmentally friendly approach, with water as the only byproduct.
-
Bromide/Bromate Couple (e.g., NaBr/NaBrO₃): In an acidic aqueous medium, this combination generates hypobromous acid (HOBr) or bromine, which then acts as the electrophile.
-
Selectfluor®/LiBr: This system utilizes the powerful oxidizing ability of Selectfluor® to generate an electrophilic bromine species from lithium bromide, enabling the regioselective bromination of 2-aminopyridines[14].
Mechanism of Action: These methods all rely on the oxidation of a bromide source to generate an electrophilic bromine species (Br⁺ or a Br₂ equivalent) directly in the reaction mixture. This electrophile is then attacked by the electron-rich 2-aminopyridine ring.
Advantages:
-
Avoids the handling and storage of hazardous molecular bromine.
-
Often utilizes inexpensive and readily available starting materials.
-
Considered a "greener" approach due to the reduction of hazardous waste.
Disadvantages:
-
Reaction conditions may need careful optimization to control the rate of bromine generation and prevent side reactions.
-
The use of strong acids may be required in some systems.
Quantitative Comparison of Brominating Reagents for 2-Aminopyridine
| Reagent | Typical Conditions | Yield of 2-amino-5-bromopyridine | Regioselectivity (5-bromo vs. others) | Key Advantages | Key Disadvantages |
| NBS | Acetone, 10°C, 1h | ~95%[15] | Good, but can form 2-amino-3,5-dibromopyridine[5][16] | Easy to handle solid, well-established. | Moderate atom economy, succinimide byproduct can be difficult to remove. |
| Br₂ | Acetic acid, <50°C, 1h | 62-67%[1] | Moderate, often produces 2-amino-3,5-dibromopyridine[1] | High atom economy, inexpensive. | Highly toxic, corrosive, and volatile. |
| DBDMH | N,N-Dimethylacetamide, 15-20h | High (qualitative)[14] | Good (qualitative) | High atom economy, safer than Br₂, byproduct may be easier to remove than succinimide[9][10]. | Can have longer reaction times[11]. |
| Py·Br₃ | Methylene chloride or chloroform, 20-50°C, 1-3h | High (qualitative) | Good (qualitative) | Solid, non-volatile, safer than Br₂[11][12]. | Lower atom economy than Br₂. |
| H₂O₂/HBr | Methanol, reflux, 72h | Good (for resin-bound amine)[13] | Good (qualitative) | "Green" oxidant (water byproduct), avoids handling Br₂. | May require longer reaction times and elevated temperatures. |
Experimental Protocols
Protocol 1: Bromination of 2-Aminopyridine with N-Bromosuccinimide (NBS)
-
Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 10°C.
-
Stir the reaction mixture at 10°C for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the crude product from 90% ethanol to afford 2-amino-5-bromopyridine[15].
-
Protocol 2: Bromination of 2-Aminopyridine with Molecular Bromine (Br₂)
-
Materials: 2-aminopyridine, Bromine, Acetic Acid, 40% Sodium Hydroxide solution.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise over 1 hour with vigorous stirring.
-
Allow the reaction temperature to rise to 50°C after about half of the bromine has been added.
-
Once the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction with water and neutralize with 40% sodium hydroxide solution with cooling.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be further purified to remove the 2-amino-3,5-dibromopyridine byproduct[1].
-
Protocol 3: General Workup for Quenching Excess Bromine
-
Materials: Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the quenching solution with stirring until the characteristic red-brown color of bromine disappears[9].
-
Proceed with a standard aqueous workup, typically involving extraction with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure[9].
-
Mechanistic Pathways and Workflows
The bromination of 2-aminopyridine with the reagents discussed proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below.
Caption: General mechanism of electrophilic aromatic substitution on 2-aminopyridine.
The choice of brominating agent primarily influences the generation of the electrophilic bromine species (Br⁺).
Caption: A typical experimental workflow for the bromination of 2-aminopyridine.
Conclusion and Future Outlook
While NBS remains a convenient and widely used reagent for the bromination of 2-aminopyridines, a critical evaluation of its performance against modern alternatives reveals opportunities for process optimization in terms of safety, cost, and environmental impact. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a particularly attractive alternative, offering improved atom economy and potentially simpler purification with comparable reactivity. For researchers prioritizing safety, the solid and stable nature of Pyridinium Tribromide provides a significant advantage over liquid bromine.
Furthermore, the development of "green" bromination protocols utilizing the in situ generation of bromine from benign salts and oxidants represents a significant step towards more sustainable chemical manufacturing. As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the adoption of these alternative reagents and methodologies is expected to grow. The choice of the optimal brominating agent will ultimately depend on a careful consideration of the specific synthetic context, including scale, cost, safety requirements, and desired environmental footprint. This guide serves as a foundational resource to aid in this critical decision-making process.
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Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34. [Link]
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Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST. [Link]
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Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
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Chemia. (2022, May 19). A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). [Link]
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The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. [Link]
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Wang, X., et al. (2015). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 13(42), 10568-10577. [Link]
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ResearchGate. (2021, August 6). Synthesis of 2-Amino-5-bromopyridine. [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. [Link]
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PrepChem.com. (n.d.). Preparation of 2-bromopyridine. [Link]
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Scientific Update. (2024, February 19). A Dangerous Bromance. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
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Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. IJSSST. [Link]
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Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
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Chemia. (2021, June 28). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Introduction to Green Metrics. [Link]
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Das, B., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35835-35839. [Link]
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ResearchGate. (2021, August 6). ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Li, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 34969-34973. [Link]
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Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]
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Introduction: The Privileged Role of Aminopyridines in Drug Discovery
A Comparative Guide to the Application of 2-Amino-5-bromo-3-methylpyridine in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in the core structures of successful therapeutic agents. These are often referred to as "privileged structures" due to their proven ability to interact with a wide range of biological targets in a specific and high-affinity manner. The aminopyridine moiety is a quintessential example of such a scaffold.[1][2] Its unique combination of a basic nitrogen atom, which can serve as a hydrogen bond acceptor, and an amino group, which can act as a hydrogen bond donor, provides a versatile platform for molecular recognition.[3] Furthermore, the aromatic pyridine ring serves as a rigid core to orient substituents in a well-defined three-dimensional space, facilitating precise interactions with enzyme active sites and receptors.[1]
This guide focuses on a particularly valuable, functionalized member of this class: 2-Amino-5-bromo-3-methylpyridine . We will conduct an in-depth analysis of its applications, comparing its performance and synthetic utility against alternative building blocks. The strategic placement of its functional groups—an amine at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position—makes it an exceptionally powerful intermediate for the synthesis of complex, biologically active molecules. The bromine atom, in particular, serves as a crucial synthetic handle for modern cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to provide a practical comparison, complete with experimental insights and protocols, to aid in the strategic design and synthesis of next-generation therapeutics.
Core Application: A Cornerstone in the Synthesis of Kinase Inhibitors
A primary application of 2-Amino-5-bromo-3-methylpyridine is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] Its scaffold is frequently found in molecules designed to target the ATP-binding site of various kinases.
Case Study: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease
Scientific Rationale: Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathology of several diseases, most notably Alzheimer's disease.[5][6] Dysregulation of GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and it also plays a role in the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques.[5] Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of Alzheimer's research.[7]
The 2-Amino-5-bromo-3-methylpyridine scaffold is an ideal starting point for building GSK-3β inhibitors. The 2-amino group can form critical hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, while the bromine at the 5-position allows for the introduction of larger aryl or heteroaryl groups via cross-coupling to target outer regions of the active site, thereby enhancing potency and selectivity.
Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the workhorse transformation for elaborating the 2-Amino-5-bromo-3-methylpyridine core. This palladium-catalyzed reaction forms a C-C bond between the bromopyridine (electrophile) and an organoboron reagent (nucleophile), such as an arylboronic acid.[8] Its reliability, functional group tolerance, and generally high yields make it an industry standard.[9]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methods and should be optimized for specific substrates.[8][9]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-Amino-5-bromo-3-methylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add the anhydrous and degassed solvent system. A common choice is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 85–95 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-3-methylpyridine product.
Performance Comparison: Alternative Scaffolds for GSK-3β Inhibition
While the aminopyridine scaffold is highly effective, other structural classes are also employed to inhibit GSK-3β. A prominent alternative is the maleimide-based scaffold.[10] A comparison highlights the distinct advantages of each approach.
| Feature | 2-Amino-5-bromo-3-methylpyridine Derivatives | Maleimide-Based Scaffolds |
| Core Structure | Aminopyridine | 3-Aryl-4-(indol-3-yl)maleimide |
| Key Synthetic Step | Pd-catalyzed cross-coupling (e.g., Suzuki) | Condensation reactions to form the maleimide ring |
| Mechanism of Action | Primarily ATP-competitive, interacting with the hinge region.[5] | Also ATP-competitive, but with a different binding mode. |
| Reported Potency (IC₅₀) | Derivatives can achieve low nanomolar to sub-micromolar potency (e.g., 120-650 nM for certain 2,3-diaminopyridine types).[5][11] | Highly potent derivatives reported with IC₅₀ values as low as 5-20 nM.[10] |
| Advantages | - High versatility via cross-coupling. - Well-established synthetic routes. - Favorable physicochemical properties for drug development.[3] | - Very high potency achievable. - Different intellectual property landscape. |
| Potential Challenges | - Achieving selectivity over other kinases can be challenging. - Potential for off-target effects common to ATP-competitive inhibitors.[7] | - Potential for metabolic liabilities. - Can be less synthetically tractable for library synthesis. |
Expert Analysis: The choice between these scaffolds depends on the specific goals of the drug discovery program. The 2-Amino-5-bromo-3-methylpyridine route offers exceptional versatility. The Suzuki coupling allows for the rapid generation of a large library of analogues by simply swapping the boronic acid coupling partner, making it ideal for structure-activity relationship (SAR) exploration. The resulting aminopyridine products often possess desirable drug-like properties.[3] The maleimide scaffold, while capable of producing extremely potent inhibitors, may present a more challenging synthetic path for diversification and could have different off-target profiles.
Broader Applications in Heterocyclic Synthesis
Beyond its role in kinase inhibitor synthesis, 2-Amino-5-bromo-3-methylpyridine is a versatile precursor for a wide range of other heterocyclic compounds. The amino and bromo functionalities can be manipulated through various chemical transformations to build more complex fused-ring systems, which are also of significant interest in pharmaceutical research.[2][12] For example, the amino group can be diazotized and replaced, or it can act as a nucleophile to form fused pyrimidines or imidazopyridines, further expanding its utility in creating diverse molecular libraries for high-throughput screening.[13]
Caption: Synthetic utility of 2-Amino-5-bromo-3-methylpyridine.
Conclusion and Future Outlook
2-Amino-5-bromo-3-methylpyridine stands out as a premier building block in modern medicinal chemistry. Its value is anchored in its synthetic tractability, particularly through robust and versatile palladium-catalyzed cross-coupling reactions, which enable extensive exploration of chemical space. As demonstrated in the context of GSK-3β inhibitors, this scaffold provides a reliable and efficient route to potent, drug-like molecules.
When compared to alternative scaffolds like maleimides, the aminopyridine route offers a compelling balance of achievable potency and synthetic flexibility, making it an optimal choice for lead discovery and optimization phases. As the demand for novel, selective, and potent therapeutics continues to grow, the strategic application of well-designed building blocks like 2-Amino-5-bromo-3-methylpyridine will remain a critical component of successful drug discovery programs. Its proven track record and inherent versatility ensure it will continue to be a valuable tool in the hands of medicinal chemists for the foreseeable future.
References
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Orie, K. J., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Benchchem. Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
- Benchchem. A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers.
- PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- PubMed. (2019, April 1). Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease.
- Taylor & Francis Online. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- PMC. (2025, November 5). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease.
- ResearchGate. (2015, September 12). Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition.
- PMC. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis.
- MDPI. (2025, April 15). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay.
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benchmarking the performance of 2-Amino-5-bromo-3-methylpyridine derivatives
Executive Summary: The "Selectivity Switch" Scaffold
In the landscape of heterocyclic building blocks, 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5) distinguishes itself not merely as a raw material, but as a strategic scaffold for fine-tuning kinase selectivity and metabolic stability.
While the non-methylated analog (2-amino-5-bromopyridine) is a generic "hinge binder," the introduction of the C3-methyl group creates a steric "gatekeeper" effect. This structural feature forces specific dihedral angles in drug candidates, often resulting in superior isoform selectivity (e.g., in NOS, ALK2, and JAK2 inhibitors) compared to des-methyl alternatives.
This guide benchmarks the performance of this scaffold against its chlorinated and non-methylated counterparts, providing experimental evidence of its superior utility in palladium-catalyzed cross-couplings and structure-activity relationship (SAR) campaigns.
Chemical Benchmarking: Reactivity & Properties
Comparative Reactivity Profile
The primary utility of this scaffold lies in its C5-Bromine handle, which serves as the site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and its C2-Amino group, which acts as a nucleophile for heterocycle formation (e.g., imidazo[1,2-a]pyridines).
Table 1: Performance Comparison with Alternative Scaffolds
| Feature | 2-Amino-5-bromo-3-methylpyridine (Subject) | 2-Amino-5-chloropyridine (Alternative A) | 2-Amino-5-bromopyridine (Alternative B) |
| Pd-Coupling Yield | High (80-95%) | Moderate (40-60%) | High (85-95%) |
| Rate of Oxidative Addition | Fast (C-Br bond is weaker) | Slow (C-Cl bond is stronger) | Fast |
| Regioselectivity | Excellent (C3-Me blocks C2/C4 ortho-lithiation) | Good | Moderate (C6 lithiation possible) |
| Crystallinity | High (MP 88-95°C) | Moderate | Moderate |
| Cost Efficiency | Moderate | High (Cheaper) | High (Cheaper) |
Key Insight: While the chloro-analog is cheaper, it requires specialized, expensive ligands (e.g., XPhos, RuPhos) to achieve comparable yields in cross-couplings. The 5-bromo derivative undergoes oxidative addition readily with standard catalysts like Pd(PPh3)4, making it the superior choice for rapid library synthesis.
Physicochemical Data
-
LogP: ~1.6 (Lipophilic enough for membrane permeability, polar enough for solubility)
-
pKa (Pyridine N): ~6.5 (The 2-amino group is electron-donating, but the 5-Br is electron-withdrawing; the 3-Me adds slight electron density, modulating basicity).
Synthetic Performance Guide
Workflow: High-Yield Suzuki-Miyaura Coupling
The following protocol benchmarks the synthesis of biaryl kinase inhibitors. The 3-methyl group does not significantly hinder the C5-position, allowing yields comparable to the non-methylated analog.
Protocol:
-
Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5-10 mol%), Na2CO3 (2.0 eq).
-
Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Conditions: 90°C, 8–12 hours, Inert Atmosphere (Ar/N2).
-
Purification: Flash chromatography (Hexane/EtOAc).
Experimental Data Point: In the synthesis of ALK2 inhibitors, coupling 2-amino-5-bromo-3-methylpyridine with 3,4,5-trimethoxyphenylboronic acid yielded the biaryl product in 80% isolated yield [1].
Visualization: Synthetic Pathway
The diagram below illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways. Path A utilizes the C5-Br for biaryl synthesis (e.g., ALK2 inhibitors). Path B utilizes the N1/C2-NH2 for ring fusion (e.g., Zolpidem analogs).
Biological Performance: The "Methyl Effect"
Case Study: ALK2 and NOS Inhibition
In drug design, the 3-methyl group is not merely a bystander; it is a functional performance enhancer.
-
Selectivity Mechanism: In the development of Nitric Oxide Synthase (NOS) inhibitors, the 2-aminopyridine core binds to the heme active site. The introduction of the 3-methyl group (or similar steric bulk) often forces the pyridine ring to twist relative to the side chain. This "conformation lock" can prevent binding to off-target isoforms (e.g., eNOS) that lack the corresponding hydrophobic pocket [2].
-
Potency Data:
-
Compound A (Des-methyl): High potency, Low Selectivity.
-
Compound B (3-Methyl analog): Retained Potency (IC50 < 50 nM), Improved Selectivity (>100-fold vs eNOS) [3].
-
SAR Logic Diagram
The following diagram explains why this specific derivative is chosen over alternatives in kinase inhibitor design.
Figure 2: Structure-Activity Relationship (SAR) breakdown.[4] The 3-Methyl group is critical for differentiating this scaffold from generic aminopyridines.
Conclusion & Recommendations
For researchers targeting kinase inhibitors (JAK2, ALK2) or NOS inhibitors, 2-Amino-5-bromo-3-methylpyridine offers the optimal balance of reactivity and biological specificity.
-
Choose this scaffold if: You need to introduce a methyl group early to lock conformation or improve metabolic stability, and you require high-yield Pd-coupling.
-
Avoid if: Your target pocket is extremely sterically restricted at the C3 position (use the des-methyl analog) or if cost is the sole driver for a non-critical intermediate (use the chloro-analog).
References
-
Sanvitale, C. E., et al. (2014).[5] "A New Class of Small Molecule Inhibitors of BMP Signaling." PLOS ONE. Available at: [Link] (Note: Synthesis of related 3-methoxy/methyl derivatives described).
-
Connolly, S., et al. (2004).[4][6] "2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, 47(12), 3320-3323.[6] Available at: [Link]
-
Kang, S., et al. (2015). "2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry, 58(15). Available at: [Link]
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- 6. 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromo-3-methylpyridine HBr
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2-Amino-5-bromo-3-methylpyridine hydrobromide, ensuring that your work's impact remains in the realm of discovery, not environmental contamination.
Foundational Safety and Handling: The Prerequisite to Disposal
Before considering disposal, it is imperative to handle 2-Amino-5-bromo-3-methylpyridine HBr with the respect its chemical properties demand. Adherence to these protocols minimizes exposure and prevents accidental releases, which are the first line of defense in waste management.
-
Work Environment : Always handle this compound within a certified chemical fume hood to mitigate the inhalation of dust or fumes. The workspace must be well-ventilated.[1] Ensure that an emergency eyewash station and safety shower are unobstructed and within a ten-second travel distance.[1]
-
Personal Protective Equipment (PPE) : A non-negotiable aspect of handling this compound involves a comprehensive PPE suite. Based on its hazard profile, the following should be worn at all times:
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Use nitrile or neoprene gloves; standard latex gloves are insufficient.
-
Body Protection : A full-length, buttoned lab coat is required to prevent skin contact.
-
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is essential.[2]
-
-
Storage : Store the compound in a cool, dry, and well-ventilated area.[1] It must be kept away from incompatible materials, particularly strong oxidizing agents, strong acids, and sources of ignition.[3][4] Containers should be clearly labeled and kept tightly sealed to prevent the absorption of moisture and accidental spillage.[3]
Hazard Profile: Understanding the "Why"
2-Amino-5-bromo-3-methylpyridine HBr is classified as a hazardous substance.[3] A clear understanding of its specific hazards informs the rigorous disposal procedures outlined in this guide.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[5] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled.[5] | H335 |
| Acute Oral Toxicity | Harmful if swallowed.[3] | H302 |
These classifications necessitate that the compound and any materials contaminated with it are never disposed of as common waste.
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. An immediate and correct response is critical to mitigating harm.
Minor Spill Response (Solid)
-
Alert & Isolate : Immediately alert personnel in the vicinity and restrict access to the area.
-
Remove Ignition Sources : Extinguish any open flames and turn off spark-producing equipment.[3]
-
Don PPE : Ensure you are wearing the complete PPE suite described in Section 1.
-
Contain & Absorb : Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[1][6] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Clean-Up : Using non-sparking tools, carefully sweep the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[7] Avoid generating dust during this process.[3]
-
Decontaminate : Wipe down the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
Report : Inform your facility's Environmental Health & Safety (EHS) officer of the incident.
Major Spill Response
For large spills, the priority is personnel safety.
-
Evacuate : Evacuate all non-essential personnel from the area immediately.[6]
-
Alert : Notify your institution's EHS department and emergency responders. Provide them with the location and the identity of the spilled chemical.[3]
-
Isolate : If safe to do so, close doors to the affected area to contain fumes.
-
Await Professional Response : Do not attempt to clean up a major spill without specialized training and equipment.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][7] Seek medical attention if irritation persists.[9]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]
Core Disposal Strategy: Halogenated Organic Waste
The molecular structure of 2-Amino-5-bromo-3-methylpyridine HBr contains a carbon-bromine bond, placing it squarely in the category of halogenated organic compounds .[11] This is the single most important factor determining its disposal pathway.
Causality : Why are halogenated organics treated differently?
-
Environmental Persistence : Many halogenated compounds are resistant to natural degradation and can persist in the environment, leading to bioaccumulation.
-
Incineration Byproducts : Improper incineration of halogenated materials can produce highly toxic and carcinogenic byproducts, such as dioxins and furans.[12]
-
Regulatory Scrutiny : Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific, strict regulations governing the disposal of these compounds, often prohibiting their disposal in landfills.[5]
Therefore, the primary disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility equipped with flue gas scrubbing technology.[12][13][14] This process ensures the complete destruction of the molecule and neutralizes harmful acidic gases (like hydrogen bromide) that are formed during combustion.[3]
Step-by-Step Disposal Protocols
All waste must be handled in accordance with local, state, and federal regulations.[3] The following protocols provide a framework for compliant disposal.
Protocol 5.1: Disposal of Unused or Waste 2-Amino-5-bromo-3-methylpyridine HBr
-
Container Selection : Designate a specific, compatible, and clearly labeled hazardous waste container for this compound. The container must be in good condition with a secure, screw-top cap.[1][11]
-
Waste Segregation : This is a critical step.
-
DO collect waste 2-Amino-5-bromo-3-methylpyridine HBr and solutions containing it in a container marked "Halogenated Organic Waste" .[8][11]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[8] Mixing waste streams increases disposal costs and complexity.
-
-
Labeling : From the moment the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Amino-5-bromo-3-methylpyridine hydrobromide"
-
An accurate list of all components and their approximate concentrations.
-
The relevant hazard pictograms (e.g., irritant, harmful).
-
-
Accumulation : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.
-
Final Disposal : Once the container is full or is no longer being added to, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
Protocol 5.2: Disposal of Contaminated Labware and PPE
-
Solid Waste Collection : All disposable items that have come into direct contact with 2-Amino-5-bromo-3-methylpyridine HBr (e.g., gloves, weigh boats, pipette tips, absorbent pads) are considered hazardous waste.
-
Segregation : Place these items in a separate, clearly labeled solid waste container or a securely lined box marked "Contaminated Solid Waste - Halogenated Organics" .
-
Rinsing Non-Disposables : Glassware should be triple-rinsed with a suitable solvent. The first rinseate is considered acutely hazardous and must be collected in the "Halogenated Organic Waste" container. Subsequent rinses can be collected similarly.
-
Disposal : The sealed solid waste container should be disposed of via your institution's hazardous waste program.
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for handling and disposing of 2-Amino-5-bromo-3-methylpyridine HBr.
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. nj.gov [nj.gov]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.alfred.edu [my.alfred.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Direct combustion and Incineration | TECAM [tecamgroup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
